Esmolol

Catalog No.
S527432
CAS No.
81147-92-4
M.F
C16H25NO4
M. Wt
295.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmolol

CAS Number

81147-92-4

Product Name

Esmolol

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble as hydrochloride salt
1.44e-01 g/L

Synonyms

ASL 8052, ASL-8052, Brevibloc, esmolol, esmolol hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

The exact mass of the compound Esmolol is 295.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble as hydrochloride salt1.44e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Profile of Esmolol: Pharmacology, Applications, and Experimental Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Properties

Primary Mechanism of Action and Receptor Selectivity
  • Cardioselective β-1 Antagonism: Esmolol functions as a competitive antagonist of the β-1 adrenergic receptors located primarily in cardiac myocytes [1]. This selective binding inhibits the adrenergic effects of circulating catecholamines (epinephrine and norepinephrine), reducing cardiac workload and myocardial oxygen demand [1].
  • Electrophysiological Effects: By modulating AV nodal conduction, this compound increases the atrioventricular refractory period and decreases conduction velocity (negative dromotropic effect) [1]. These properties underlie its effectiveness in managing supraventricular tachyarrhythmias.
  • Dose-Dependent Selectivity: At standard therapeutic doses, this compound demonstrates high β-1 selectivity. However, at higher infusion doses, minor β-2 adrenergic blockade has been reported [1], which may have implications for patients with reactive airway disease.
  • Absence of Intrinsic Sympathomimetic Activity: this compound lacks both membrane-stabilizing effects and intrinsic sympathomimetic activity [1], making it a pure antagonist at β-adrenergic receptors.
Differential Effects on Cardiac Conduction Pathways

Research has revealed that this compound exerts quantitatively different effects on the fast and slow AV nodal pathways, which is particularly relevant in the context of AV nodal reentrant tachycardia (AVNRT):

Table: Differential Effects of this compound on AV Nodal Pathways

Parameter Fast Pathway Slow Pathway Statistical Significance
Anterograde ERP Increased from 381±75 ms to 453±92 ms Increased from 289±26 ms to 310±17 ms P=0.003 (fast), P=0.005 (slow)
Magnitude of ERP Change +72±59 ms +21±16 ms P=0.01
Retrograde ERP Increased from 276±46 ms to 376±61 ms Not consistently demonstrable P=0.03
Conduction Interval Prolongation Minimal effect on HA interval (+5 ms) Significant effect on AH interval (+84 ms) P=0.04

citation:2

This differential sensitivity to autonomic modulation suggests that the fast and slow pathways may have distinct adrenergic responsiveness, which could be exploited clinically for terminating AVNRT [2].

Pharmacokinetic and Pharmacodynamic Relationship

Temporal Profile of Drug Action

The unique pharmacokinetic profile of this compound directly influences its pharmacodynamic effects:

  • Rapid Onset: The onset of action occurs within 60 seconds of administration [1].
  • Steady-State Achievement: Steady-state concentrations are achieved within 5 minutes of initiating continuous infusion, or within 2 minutes when a loading dose is administered [1].
  • Ultra-Short Duration: The elimination half-life is approximately 9 minutes [1], with pharmacological effects diminishing rapidly (within 10-30 minutes) after discontinuation [1].
Metabolism and Elimination Characteristics
  • Esterase-Mediated Hydrolysis: this compound is rapidly metabolized by erythrocyte esterases, forming an acid metabolite and methanol [1]. This unique metabolic pathway eliminates the need for dosage adjustments in patients with renal or hepatic impairment [1].
  • Clearance Profile: this compound demonstrates higher clearance in infants (281 mL/kg/min) compared to adults and children [1].
  • Metabolite Characteristics: The primary acid metabolite has a considerably longer half-life (3.7 hours) but exhibits negligible pharmacological activity and is excreted renally [1].

Table: Comprehensive Pharmacokinetic Parameters of this compound

Parameter Value Notes
Onset of Action <60 seconds Nearly immediate pharmacological effect
Time to Steady-State 5 minutes (2 minutes with loading dose) Rapid achievement of therapeutic concentrations
Half-Life 9 minutes Enables rapid titration
Volume of Distribution 0.33-0.53 L/kg Moderate tissue distribution
Plasma Protein Binding 55% Moderate binding characteristics
Clearance Mechanism Esterase hydrolysis Independent of hepatic/renal function
Metabolite Half-Life 3.7 hours Pharmacologically inactive
Elimination Route Renal Primary elimination of metabolites

citation:1] (Data compiled from [citation:1)

Signaling Pathways and Molecular Mechanisms

The following diagram illustrates this compound's core mechanism of action as a cardioselective beta-blocker:

G Catecholamines Catecholamines Beta1_Receptor β-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binding cAMP cAMP Production Beta1_Receptor->cAMP Stimulates Cardiac_Effects Cardiac Effects: • Increased HR (chronotropy) • Increased contractility (inotropy) • Increased conduction velocity (dromotropy) cAMP->Cardiac_Effects Mediates This compound This compound This compound->Beta1_Receptor Competitive Antagonism Blocked_Effects Blocked Effects: • Decreased HR • Decreased contractility • Decreased AV conduction • Reduced myocardial O₂ demand This compound->Blocked_Effects

This compound competitively antagonizes β-1 receptors, blocking catecholamine-mediated cardiac stimulation.

Emerging Anti-Inflammatory Signaling Pathways

Recent research has revealed that this compound modulates inflammatory pathways, potentially through upregulation of the α7 nAChR/STAT3/NF-κB pathway and by decreasing ubiquitination processes [3]. This mechanism may be particularly relevant in conditions like septic cardiomyopathy, where this compound has been shown to increase ChAT+CD4+ T lymphocytes, potentially contributing to inflammation alleviation [3].

The following diagram illustrates this compound's potential anti-inflammatory signaling pathway in septic cardiomyopathy:

G This compound This compound Alpha7 α7 nAChR This compound->Alpha7 Upregulates Ubiquitin Ubiquitination This compound->Ubiquitin Decreases STAT3 STAT3 Pathway Alpha7->STAT3 Activates NFkB NF-κB Pathway STAT3->NFkB Modulates Inflammation Inflammatory Response NFkB->Inflammation Regulates Chat ChAT+CD4+ T Lymphocytes Ubiquitin->Chat Affects Chat->Inflammation Suppresses Outcome Reduced Myocardial Inflammation Inflammation->Outcome Reduction

This compound modulates inflammatory pathways in sepsis through α7 nAChR upregulation and ubiquitination reduction.

Research Applications and Experimental Protocols

Clinical Applications and Dosing Regimens

Table: Evidence-Based Clinical Applications and Dosing Protocols

Condition Loading Dose Maintenance Infusion Maximum Dose Evidence Level
Supraventricular Tachycardia 500 mcg/kg over 1 min 50 mcg/kg/min, titrate by 50 mcg/kg/min increments 200 mcg/kg/min FDA-Approved [1]
Perioperative Tachycardia/Hypertension 500-1000 mcg/kg over 30 sec-1 min 50-150 mcg/kg/min 300 mcg/kg/min FDA-Approved [1]
Hypertensive Emergency 500-1000 mcg/kg over 1 min (repeat once) 50 mcg/kg/min, titrate upward 200 mcg/kg/min Off-label [1]
Aortic Dissection 500 mcg/kg over 2-5 min 10-20 mcg/kg/min Protocol-dependent Off-label [1]
Septic Shock (Research Protocol) Not specified Start at 5-20 mcg/kg/min, titrate to HR 80-90 bpm 100 mcg/kg/min Experimental [4]
Electroconvulsive Therapy 1000 mcg/kg over 1 min Not typically required Single bolus Off-label [1]
Pediatric Patients 500 mcg/kg/min loading 25-200 mcg/kg/min, titrating by 25 mcg/kg/min every 4 min Not established Off-label [5]
Detailed Experimental Protocol for AV Nodal Electrophysiology

Based on the investigation of this compound's differential effects on AV nodal pathways [2], the following experimental methodology can be implemented:

Study Population:

  • Patients with discontinuous AV nodal conduction properties and typical AVNRT (n=13 as referenced) [2].

Drug Administration Protocol:

  • Initial Bolus: 500 mcg/kg administered over 1 minute
  • Secondary Infusion: 150 mcg/kg/min for 4 minutes
  • Maintenance Infusion: Continuous infusion at 50-100 mcg/kg/min [2]

Electrophysiological Assessment:

  • Anterograde and Retrograde Pathway Evaluation: Conduct functional assessment at baseline and during steady-state drug infusion
  • Refractory Period Measurement: Determine anterograde effective refractory period (ERP) for both fast and slow pathways
  • Conduction Interval Analysis: Measure AH interval during anterograde slow pathway conduction and HA interval during retrograde fast pathway conduction [2]

Data Collection Timepoints:

  • Baseline measurements prior to drug administration
  • Steady-state measurements during this compound infusion
  • Recovery phase measurements after drug discontinuation

This protocol successfully demonstrated the differential effect of this compound on fast versus slow pathways, with significantly greater prolongation of the anterograde ERP in the fast pathway (+72±59 ms) compared to the slow pathway (+21±16 ms, P=0.01) [2].

Comparative Effectiveness Research Protocol

A recent propensity score-matched study compared this compound with landiolol in critically ill patients with tachycardia [6]:

Study Design:

  • Retrospective, observational study in a 56-bed ICU
  • Propensity score matching at 1:2 ratio (Landiolol:this compound)
  • 438 patients included after matching (292 this compound, 146 landiolol) [6]

Measurement Protocol:

  • Primary Outcome: Heart rate reduction during 72-hour β-blocker infusion
  • Secondary Outcomes: Hemodynamic stability, vasopressor requirements, lactate levels, ScvO2, PCO2 gap
  • Measurement Timepoints: 3, 6, 8, 12, 24, 48, and 72 hours after initiating β-blockers [6]

Key Findings:

  • Landiolol reduced heart rate by 4.7 (1.3, 8.1) bpm more than this compound (p=0.007)
  • Vasopressor stability was comparable between groups (82.9% vs 80.8%, p=0.596)
  • Landiolol group exhibited higher minimal ScvO2 levels (72% vs 68%, p=0.006) and lower maximal PCO2 gap (7.0 vs 8.0 mmHg, p=0.040) [6]

Special Population Considerations and Safety Profile

Adverse Effect Profile
  • Hemodynamic Compromise: The most common adverse reaction, occurring in >10% of patients [1]
  • Hypotension: Asymptomatic (25%) and symptomatic (12%) hypotension occurs at all doses [1]
  • Administration Site Reactions: Peripheral extravasation can cause thrombophlebitis; recommended management includes stopping infusion, gentle aspiration of the line, and limb elevation [1]
Population-Specific Considerations

Table: this compound Dosing Considerations in Special Populations

Population Considerations Recommendation
Hepatic Impairment Metabolism via erythrocyte esterases No dosage adjustment necessary [1]
Renal Impairment Renal excretion of inactive metabolites No dosage adjustment necessary [1]
Pediatric Patients Higher clearance rate observed Half-life: 2.88±2.67 minutes [5]
Older Patients Higher prevalence of reduced cardiac/renal function Initiate at lower end of dosing range [1]
Pregnancy Category C; causes fetal bradycardia Avoid in third-trimester and labor [1]
Breastfeeding Inconclusive data on milk excretion Not recommended due to serious potential adverse effects [1]

Conclusion and Research Directions

This compound represents a unique therapeutic agent with its cardioselective β-1 antagonism, ultra-short half-life, and esterase-mediated metabolism. The differential effects on AV nodal pathways highlight its sophisticated electrophysiological properties beyond simple heart rate reduction. Emerging research suggests potential applications in inflammatory modulation, particularly in conditions like septic cardiomyopathy [3] and septic shock [4], though these applications remain investigational.

Future research directions should include:

  • Elucidation of this compound's anti-inflammatory mechanisms through the α7 nAChR/STAT3/NF-κB pathway
  • Larger randomized controlled trials in septic shock populations
  • Exploration of topical formulations for diabetic foot ulcers [1]
  • Further investigation of its analgesic properties and potential opioid-sparing effects [7]

References

esmolol indications atrial fibrillation flutter tachycardia

Author: Smolecule Technical Support Team. Date: February 2026

Approved Indications and Dosing Protocols

Esmolol is indicated for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances [1] [2]. It is also indicated for noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention [1].

Dosing for Atrial Fibrillation, Atrial Flutter, and Supraventricular Tachycardia

This compound is administered via continuous IV infusion, with or without a loading dose [1]. The following table summarizes the tiered dosing regimen.

Dosing Step Loading Dose Infusion Rate Duration & Titration
Step 1 500 mcg/kg over 1 minute (optional) 50 mcg/kg/min Maintain if adequate response. If inadequate, proceed to Step 2.
Step 2 500 mcg/kg over 1 minute (optional) 100 mcg/kg/min Maintain if adequate response. If inadequate, proceed to Step 3.
Step 3 500 mcg/kg over 1 minute (optional) 150 mcg/kg/min Maintain if adequate response. If inadequate, proceed to Step 4.
Step 4 - 200 mcg/kg/min Maximum recommended dose [1].
  • Maintenance Dose Range: 25 to 200 mcg/kg/min IV [1]
  • Maximum Dose: 200 mcg/kg/min for tachycardia; may be increased to 250-300 mcg/kg/min for intra/post-operative hypertension, though safety above 300 mcg/kg/min has not been studied [1]
  • Infusion Duration: May be continued for up to 48 hours [1]
Dosing for Intraoperative and Postoperative Tachycardia & Hypertension

For rapid control in these settings, two dosing options are available [1].

Control Method Bolus Dose Maintenance Infusion
Immediate Control 1 mg/kg IV over 30 seconds 150 mcg/kg/min, adjust as needed
Gradual Control 500 mcg/kg IV over 1 minute 50 mcg/kg/min for 4 min, then titrate upward in 50 mcg/kg/min increments every 4 min (max 300 mcg/kg/min)

Mechanism of Action and Basic Pharmacology

This compound is a competitive antagonist of the β-1-adrenergic receptors in the myocytes, classifying it as a class II antiarrhythmic agent [3].

  • Primary Effects: By blocking adrenergic activity, it decreases heart rate (negative chronotropic effect), contractility (negative inotropic effect), and conduction, thereby increasing the atrioventricular refractory time and reducing myocardial oxygen demand [3] [2].
  • Selectivity: this compound is cardioselective, primarily blocking β-1 receptors. Minor β-2 blockade can occur at high IV infusion doses, but it has no intrinsic sympathomimetic or membrane-stabilizing activity [3] [2].
Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters that underpin this compound's short-acting nature.

Parameter Profile
Onset of Action Within 60 seconds [3]
Time to Steady-State About 5 minutes without a loading dose; ~2 minutes with a loading dose [1] [3]
Half-Life Approximately 9 minutes [3] [2]
Metabolism Rapid hydrolysis by erythrocyte esterases [3] [2]
Elimination Metabolite excreted in urine; less than 2% of unchanged drug excreted renally [2]

Emerging Research and Experimental Applications

This compound is being investigated for several off-label uses, with sepsis being a major area of interest due to potential cardiovascular and immunomodulatory benefits [3] [4] [5].

Signaling Pathway in Sepsis-Associated Inflammation

Research suggests this compound may alleviate inflammation in septic cardiomyopathy by upregulating the α7 nAChR/STAT3/NF-κB pathway and modulating T lymphocytes [6] [4]. The following diagram illustrates this proposed mechanism.

G This compound This compound α7 nAChR α7 nAChR This compound->α7 nAChR Upregulates ChAT+ CD4+ T cells ChAT+ CD4+ T cells This compound->ChAT+ CD4+ T cells Increases Ubiquitin Ubiquitin This compound->Ubiquitin Decreases STAT3 STAT3 α7 nAChR->STAT3 Activates NF-κB NF-κB STAT3->NF-κB Modulates Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Suppresses ChAT+ CD4+ T cells->Inflammatory Response Alleviates Ubiquitin->Inflammatory Response

Experimental Protocol for Septic Shock Study

A 2025 retrospective observational study on sepsis patients provides a clinical research methodology [4].

  • Patient Population: Reviewed 268 sepsis records; 125 met inclusion criteria (Sepsis-3 diagnostic criteria, received standard fluid resuscitation for septic shock). Key exclusion criteria were death within 3 days of ICU admission, severe cardiac failure, long-term β-blocker use, and viral sepsis [4].
  • Study Groups: Patients were divided into an this compound group (continuous IV this compound >80 mg/h for >3 days) and a control group (no this compound), matched for age, gender, and APACHE II scores [4].
  • Intervention: this compound was titrated based on heart rate response, with a target of 80–100 bpm. The infusion was adjusted every 30–60 minutes, with a maximum dose of 240 mg/h. Treatment duration was typically 3 to 7 days [4].
  • Data Collection & Outcomes: Collected demographics, clinical details, hemodynamic parameters, and outcomes. Primary endpoints included survival rates at 14 and 28 days. Also monitored inflammatory markers and immune function markers [4].
  • Key Findings: The this compound group demonstrated significantly higher survival rates at both 14 days (80% vs. 41.67%) and 28 days (75.38% vs. 30.00%) compared to controls [4].
Low-Dose Study in Experimental Septic Shock

A 2016 experimental study in rats investigated the effects of low, non-chronotropic doses of this compound [5].

  • Animal Model: Male Wistar rats underwent cecal ligation and puncture (CLP) to induce septic shock. Four hours post-CLP, they were randomly allocated to groups receiving saline or this compound at 1, 5, or 18 mg.kg⁻¹.h⁻¹ for 14 hours [5].
  • Assessments: At 18 hours post-surgery, researchers assessed cardiac function via echocardiography, vascular reactivity via myography, plasma cytokine levels (IL-6, IL-10) via ELISA, and cardiac/vascular protein expression of inflammatory pathways via western blotting [5].
  • Key Findings: Low doses of this compound (1 and 5 mg.kg⁻¹.h⁻¹) that did not reduce heart rate still improved stroke volume, cardiac output, mean arterial pressure, and lactatemia. Plasma IL-6 levels were decreased in all this compound groups, and the 5 mg.kg⁻¹.h⁻¹ dose improved vascular responsiveness and decreased p-NF-κB in cardiac and vascular tissues [5].

Key Considerations for Research and Development

  • Off-Label Potential: Evidence supports this compound's investigation for aortic dissection, acute coronary syndrome, and thyrotoxicosis, often using specific dosing regimens [3].
  • Safety and Monitoring: The most common adverse reaction is hemodynamic compromise, including symptomatic and asymptomatic hypotension [3]. Continuous monitoring of blood pressure and heart rate is crucial [1].
  • Formulation and Stability: this compound is available in various injection strengths (e.g., 10 mg/mL, 20 mg/mL) and premixed bags [3]. Consult manufacturer product labeling for specific storage requirements and IV compatibility [1].

References

esmolol contraindications cardiogenic shock heart block

Author: Smolecule Technical Support Team. Date: February 2026

Absolute Contraindications of Esmolol

The table below summarizes the core contraindications based on the official prescribing information and clinical resources. [1] [2]

Contraindication Rationale & Associated Risks
Cardiogenic Shock May precipitate further cardiovascular collapse and cardiac arrest; negative inotropic effect worsens condition. [2] [3]
Heart Block (>1st degree) May precipitate or worsen bradycardia, resulting in cardiogenic shock and cardiac arrest. [1] [2]
Sick Sinus Syndrome May precipitate or worsen bradycardia, resulting in cardiogenic shock and cardiac arrest. [2]
Severe Sinus Bradycardia Directly exacerbates life-threatening bradycardia. [2]
Decompensated Heart Failure Negative inotropic effect can worsen heart failure; generally avoid in overt cardiac failure. [2] [3]
IV Cardiodepressant CCBs Coadministration with verapamil in close proximity can lead to fatal cardiac arrest. [2] [4]

Pharmacological Mechanisms and Clinical Evidence

This compound's contraindications stem from its mechanism as a cardioselective β-1 adrenergic receptor blocker. It decreases heart rate, contractility, and AV node conduction. [1] [5] While beneficial in tachyarrhythmias, these effects are hazardous in shock or conduction block states.

Pathway to Adverse Events in Contraindicated Conditions

The diagram illustrates how this compound can lead to severe complications in the setting of cardiogenic shock or advanced heart block.

G This compound This compound Beta1_Blockade Beta1_Blockade This compound->Beta1_Blockade Negative_Chronotropy Negative_Chronotropy Beta1_Blockade->Negative_Chronotropy Negative_Inotropy Negative_Inotropy Beta1_Blockade->Negative_Inotropy AV_Block AV_Block Beta1_Blockade->AV_Block Reduced_CO Reduced_CO Negative_Chronotropy->Reduced_CO Negative_Inotropy->Reduced_CO Bradycardia Bradycardia AV_Block->Bradycardia Precipitating_Condition Precipitating_Condition Underlying_State Underlying_State Precipitating_Condition->Underlying_State Underlying_State->this compound Contraindicated Administration Cardiovascular_Collapse Cardiovascular_Collapse Reduced_CO->Cardiovascular_Collapse Cardiac_Arrest Cardiac_Arrest Reduced_CO->Cardiac_Arrest Bradycardia->Reduced_CO

Supporting Clinical and Research Evidence
  • Cardiogenic Shock: this compound's negative inotropic effect reduces cardiac output in a state of pump failure, worsening tissue perfusion and shock. [2] [3] Research in septic cardiomyopathy shows this compound can be used safely only after adequate resuscitation and when tachycardia persists despite stable hemodynamics. [6] This highlights that the state of shock itself, not just cardiomyopathy, is the contraindication.

  • Heart Block: this compound's suppression of AV node conduction can be catastrophic in patients with pre-existing second- or third-degree heart block, potentially leading to complete heart block or asystole. [1] [2] Guidelines consistently list heart block greater than first degree as an absolute contraindication to beta-blocker therapy. [1]

Experimental Considerations for Research

For drug development professionals, understanding these contraindications is crucial for clinical trial design and safety monitoring.

  • Patient Selection: Rigorous screening to exclude patients with signs of shock, low cardiac output, or conduction disorders is essential. [7] [6] Studies on this compound in sepsis explicitly exclude patients with cardiogenic shock or high-grade heart block. [6]

  • Hemodynamic Monitoring: Protocols for this compound infusion mandate continuous hemodynamic monitoring (heart rate, blood pressure, cardiac output) with clear stopping criteria for hypotension or bradycardia. [7] [6] The BeNICE trial protocol specifies withholding this compound if systolic BP falls below 90 mmHg. [7]

  • Comparative Safety Profiles: Research into newer ultra-short-acting beta-blockers like landiolol suggests a potentially lower incidence of hypotension, indicating an active area of drug development aimed at mitigating the risks associated with traditional beta-blockers like this compound. [8]

References

esmolol adverse effects hypotension bradycardia

Author: Smolecule Technical Support Team. Date: February 2026

Epidemiology and Clinical Presentation

The table below summarizes the frequency and characteristics of esmolol's primary cardiovascular adverse effects.

Adverse Effect Incidence & Quantitative Data Clinical Presentation & Onset

| Hypotension [1] [2] [3] | >10% of patients. Asymptomatic (25%); Symptomatic (12%, with hyperhidrosis/dizziness) [2]. | Onset: Can occur at any dose during infusion [1]. Manifestations: Dizziness, faintness, lightheadedness, blurred vision, confusion, unusual sweating, loss of consciousness [1] [4]. | | Bradycardia [1] [3] | Significant risk; exact incidence varies. Includes sinus pause, heart block, and severe bradycardia [3]. | Onset: Rapid, during or shortly after infusion. Manifestations: Slow or irregular heartbeat, heart block, fainting, cardiac arrest [4] [3]. |

Several factors influence the risk and severity of these adverse effects [1] [2] [4]:

  • Dosage: Hypothesis is dose-related, and doses >200 mcg/kg/min provide little added heart rate lowering effect while increasing adverse reactions [1]
  • Patient Population: Higher risk in patients with low pre-treatment heart rates, hemodynamic compromise, hypovolemia, or compensated heart failure [3]
  • Drug Interactions: Concomitant use with other cardiodepressant drugs (e.g., IV calcium-channel blockers like verapamil, digoxin, certain anesthetics) significantly increases the risk of severe bradycardia and cardiac arrest [1] [5] [3]

Mechanisms of Action and Adverse Effects

This compound is a cardioselective β-1 adrenergic receptor antagonist (Class II antiarrhythmic). The following diagram illustrates the signaling pathways involved in its therapeutic and adverse effects.

G Agonist Norepinephrine/ Epinephrine Beta1Receptor β₁-Adrenergic Receptor Agonist->Beta1Receptor Binding GsProtein Gs Protein Beta1Receptor->GsProtein Activates AdenylateCyclase Adenylate Cyclase GsProtein->AdenylateCyclase Stimulates cAMP cAMP ↑ AdenylateCyclase->cAMP Converts ATP to PKA PKA Activity ↑ cAMP->PKA Activates HeartRate Heart Rate ↓ (Chronotropy) PKA->HeartRate Increases Contractility Contractility ↓ (Inotropy) PKA->Contractility Increases AVConduction AV Node Conduction ↓ PKA->AVConduction Increases AdverseBradycardia Bradycardia HeartRate->AdverseBradycardia Excessive Reduction AdverseHypotension Hypotension Contractility->AdverseHypotension Excessive Reduction This compound This compound This compound->Beta1Receptor Competitive Antagonist

Diagram 1: this compound competitively inhibits β₁-adrenergic signaling, reducing heart rate, contractility, and AV conduction. Excessive inhibition leads to bradycardia and hypotension.

This compound's cardioselectivity is dose-dependent. While it preferentially blocks β1-receptors in the heart, high doses can also block β2-receptors, potentially contributing to bronchospasm in susceptible individuals [2] [6] [3]. Its metabolism by red blood cell esterases is responsible for its ultra-short half-life of approximately 9 minutes, allowing for rapid titration and offset of effects [2] [6].

Risk Mitigation and Clinical Management

Successful clinical use of this compound hinges on proactive risk mitigation and prompt management of adverse events.

Pre-Administration Risk Assessment

A thorough patient assessment is critical before initiation. The following workflow outlines key decision points for risk stratification.

G A Assess Patient for Absolute Contraindications B Severe Sinus Bradycardia, Heart Block >1st Degree, Sick Sinus Syndrome? A->B C Decompensated HF, Cardiogenic Shock, Pulmonary Hypertension? B->C No Contrain DO NOT ADMINISTER This compound B->Contrain Yes D Concomitant IV Calcium Channel Blocker? C->D No C->Contrain Yes E Evaluate Relative Risk Factors D->E No D->Contrain Yes F Compensated HF, Hypovolemia, Asthma, Low Pre-treatment HR? E->F Proceed Proceed with Caution Enhanced Monitoring Required F->Proceed Yes F->Proceed No

Diagram 2: Clinical decision pathway for this compound administration, highlighting absolute contraindications and high-risk conditions requiring caution.

This compound is contraindicated in patients with [1] [5] [3]:

  • Severe sinus bradycardia, heart block greater than first degree, or sick sinus syndrome
  • Decompensated heart failure or cardiogenic shock
  • Pulmonary hypertension
  • Concurrent or recent (within 48 hours) IV administration of cardiodepressant calcium-channel antagonists (e.g., verapamil)
Monitoring and Intervention Protocols

During this compound infusion, close monitoring and readiness to intervene are essential.

Monitoring Parameters [1] [2] [3]:

  • Continuous ECG for heart rate and rhythm.
  • Frequent blood pressure and mean arterial pressure measurements.
  • Respiratory rate and for signs of bronchospasm in at-risk patients.
  • IV site for signs of irritation or extravasation, which can cause severe tissue reactions.

Management of Adverse Effects [1] [4] [3]:

  • For Hypotension/Bradycardia: The initial step is to reduce the infusion rate or temporarily discontinue the this compound drip. Due to its short half-life, effects typically resolve within 10-30 minutes. For severe or symptomatic cases, administer IV fluids and consider IV atropine for bradycardia. For refractory hypotension, vasopressors may be required.
  • For Overdosage: Implement general supportive measures. Specific treatments may include IV atropine for bradycardia, IV β2-sympathomimetics or aminophylline for bronchospasm, and IV fluids and/or pressor agents for hypotension. In cases of shock from inadequate cardiac contractility, consider IV dobutamine, dopamine, or isoprenaline [3].

Experimental and Research Perspectives

Recent investigations explore this compound's effects beyond acute cardiovascular control, revealing novel mechanisms and potential applications.

  • Immunomodulatory Effects in Sepsis: A 2025 retrospective observational study (n=125) found that this compound administration in sepsis patients was associated with significantly higher 14-day and 28-day survival rates. The proposed mechanism involves bidirectional regulation of T-cell counts (CD4+ and CD8+) and reduction of inflammatory markers (IL-6, PCT), thereby attenuating sepsis-induced immunosuppression [7].
  • Experimental Protocol Insight: The study administered continuous IV this compound at doses >80 mg/h for over 3 days, titrated to a target heart rate of 80-100 bpm. Immune markers (CD4+, CD8+, IL-6, TNF-α) were measured as part of routine ICU practice, and data were analyzed using Generalized Estimating Equations (GEE) to track changes over time [7].
  • Dosing Strategy: Prioritize gradual titration with close monitoring, recognizing the ceiling effect on heart rate reduction at doses >200 mcg/kg/min [1] [2]
  • Safety Monitoring: Implement rigorous, continuous cardiovascular monitoring, especially during dose escalation and in high-risk populations
  • Novel Indications: Consider exploring this compound's potential in conditions like sepsis where immunomodulatory effects may provide clinical benefit, while carefully weighing cardiovascular risks [7]

References

esmolol infusion protocol loading dose continuous rate

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Infusion Protocols for Esmolol

The following tables detail the standardized, titratable dosing regimens for this compound's approved indications and specific patient populations.

Table 1: Standard Dosing for Supraventricular Tachycardia (SVT) and Atrial Fibrillation/Flutter (AF/AFL) [1] [2] [3]

This protocol uses a step-wise titration to achieve adequate ventricular rate control.

Step Loading Dose Maintenance Infusion Duration & Titration
Step 1 500 mcg/kg over 1 minute (optional) 50 mcg/kg/min Infuse for 4 minutes
Step 2 500 mcg/kg over 1 minute (optional) 100 mcg/kg/min Infuse for 4 minutes
Step 3 500 mcg/kg over 1 minute (optional) 150 mcg/kg/min Infuse for 4 minutes
Step 4 - 200 mcg/kg/min Maintain; max recommended dose
Notes An additional loading dose may be given before each infusion increase. Omit loading dose as target heart rate is approached. Maintenance dose range: 25–200 mcg/kg/min. Infusions may continue for up to 48 hours.

Table 2: Dosing for Intraoperative and Postoperative Tachycardia/Hypertension [1] [2] Two methods are available depending on the urgency of control.

Scenario Loading Dose Initial Maintenance Infusion Titration & Maximum Dose
Immediate Control 1 mg/kg (1000 mcg/kg) over 30 seconds 150 mcg/kg/min Adjust to maintain goal. Max: 300 mcg/kg/min for hypertension.
Gradual Control 500 mcg/kg over 1 minute 50 mcg/kg/min for 4 minutes Increase by 50 mcg/kg/min every 4 min. Max: 200 mcg/kg/min (tachycardia) or 300 mcg/kg/min (hypertension).
Notes For gradual control, the loading dose may be repeated before each infusion increase.

Table 3: Key Pharmacologic & Administration Considerations [1] [4] [2]

Parameter Specification
Onset of Action Within 60 seconds [4]
Time to Steady-State ~30 minutes (without loading dose); ~2 minutes (with loading dose) [1] [4]
Elimination Half-Life Approximately 9 minutes [4]
Dose Adjustment Not required in renal or hepatic impairment [1] [4]
Transition to Alternative Therapy 30 minutes after the first dose of the alternative drug, reduce this compound infusion rate by 50%. After the second dose, discontinue this compound if control is satisfactory [1] [2].
Common Adverse Reactions Symptomatic and asymptomatic hypotension (>10%) [4] [2]

Emerging Research and Off-Label Applications

This compound is being investigated in various non-traditional contexts, highlighting its potential for drug repurposing.

Table 4: Selected Experimental and Off-Label Dosing Protocols [4]

Research Context Proposed Dosing Regimen
Hypertensive Emergency Loading dose: 500–1000 mcg/kg over 1 minute (may repeat once). Infusion: Start at 50 mcg/kg/min, titrate to max of 200 mcg/kg/min.
Aortic Dissection Loading dose: 500 mcg/kg over 2–5 minutes. Infusion: 10–20 mcg/kg/min.
Acute Coronary Syndrome Loading dose: 500 mcg/kg over 1 minute. Infusion: 50 mcg/kg/min, titrated every 5–15 minutes to a max of 300 mcg/kg/min.
Septic Shock & Immunomodulation Continuous infusion titrated to a target heart rate of 80–100 bpm. Studies have used doses >80 mg/h for >3 days [5].
Attenuation of Extubation Response 1000–2000 mcg/kg administered 1.5–3 minutes before endotracheal intubation [4].

Experimental Protocol: Myocardial Ischemia/Reperfusion Injury Model

A 2011 preclinical study investigated the cardioprotective effect of combining this compound with milrinone in a rat model of ischemia/reperfusion (I/R) injury [6].

Objective: To determine if late-ischemia/early reperfusion therapy with this compound and the phosphodiesterase III inhibitor milrinone reduces left ventricular myocardial infarct size [6].

Experimental Workflow: The diagram below illustrates the key stages of the experimental protocol.

G cluster_0 Intervention Groups (n=12/group) Start Start Experiment Ischemia Induce Ischemia (30 minutes) Start->Ischemia Intervention IV Intervention Infusion (10-minute period) Ischemia->Intervention Last 5 minutes of ischemia Reperfusion Reperfusion (4 hours) Intervention->Reperfusion Continues into first 5 minutes of reperfusion IG1 Saline (Control) IG2 This compound (10 μg/kg/min) IG3 Milrinone (5 μg/kg/min) IG4 This compound + Milrinone Combination Harvest Tissue Harvest & Analysis Reperfusion->Harvest

Key Findings & Mechanism: The study concluded that the combination of this compound and milrinone additively reduced infarct size and myocyte apoptosis. This cardioprotection was associated with robust activation of the myocardial Protein Kinase A (PKA) and subsequent Akt-antiapoptotic pathway. The effect was eliminated when PKA or Akt inhibitors were administered, confirming the dependence on this signaling axis [6].

Recent Clinical Trial Protocol: Severe Acute Pancreatitis

An ongoing multicenter, randomized controlled trial (the BeNICE trial) is evaluating this compound for organ failure prevention in predicted severe acute pancreatitis (pSAP), illustrating the translation of heart rate control concepts to inflammatory diseases [7].

Intervention Protocol:

  • Target Population: Adults with pSAP and heart rate ≥110 bpm after adequate fluid resuscitation [7].
  • Intervention Arm: Continuous this compound infusion, titrated to maintain a heart rate between 80 and 94 bpm [7].
  • Duration: Infusion is maintained within the first 96 hours after randomization [7].
  • Primary Endpoint: Organ failure free and alive days (OFFDs) to day 14 [7].

Critical Safety and Monitoring Considerations

  • Contraindications: Include severe sinus bradycardia, heart block > first degree, sick sinus syndrome, decompensated heart failure, cardiogenic shock, and pulmonary hypertension [2].
  • Administration Warning: this compound is a high-alert medication. Particular care is required during dose calculation due to potential errors when converting between mg and mcg [3].
  • Monitoring: Continuous monitoring of blood pressure, heart rate, and ECG is essential. The infusion site should be checked regularly for reactions [1] [3].
  • Discontinuation: To avoid rebound tachycardia or hypertension, terminate the infusion gradually, especially in patients with coronary artery disease [1] [2] [3].

This compound's established, titratable IV protocol makes it a valuable tool for acute cardiac rate control, while its short half-life and emerging immunomodulatory effects offer a compelling profile for further therapeutic exploration in inflammatory and critical care syndromes.

References

esmolol administration refractory ventricular fibrillation cardiac arrest

Author: Smolecule Technical Support Team. Date: February 2026

Esmolol Application Notes for Refractory Shockable Cardiac Arrest

Clinical Rationale and Proposed Mechanism of Action

The use of this compound in refractory VF/pVT is grounded in counteracting the detrimental effects of high catecholamine levels during cardiac arrest. Standard Advanced Cardiac Life Support (ACLS) involves administering high-dose epinephrine, which, while improving coronary perfusion pressure via α-adrenergic effects, also exerts strong β-adrenergic effects. This can lead to increased myocardial oxygen demand, calcium overload in cardiomyocytes, and electrical instability, potentially perpetuating VF [1].

As a cardioselective β-1 adrenergic receptor blocker, this compound competitively inhibits catecholamines. Proposed mechanisms for its benefit in refractory VF/pVT include:

  • Reducing Myocardial Oxygen Demand: By exerting a negative chronotropic and inotropic effect.
  • Attenuating Electrical Instability: By preventing catecholamine-induced hyperphosphorylation of ryanodine receptors, thereby reducing calcium-mediated triggered activity [1].
  • Increasing Fibrillation Threshold: Making the myocardium less susceptible to re-entry and maintaining fibrillation.
Summary of Clinical Evidence

Current evidence is primarily from observational studies and small trials, indicating a potential benefit for achieving Return of Spontaneous Circulation (ROSC), with a less clear impact on long-term survival and neurological outcomes.

Table 1: Summary of Key Clinical Studies on this compound for Refractory VF/pVT

Study Type / Source Patient Population Intervention Key Findings Notes

| Retrospective Case Series [2] | 29 In-Hospital Cardiac Arrest (IHCA) patients with refractory VF/pVT | this compound bolus + infusion after ACLS | Sustained ROSC: 79% Survival to Discharge: 59% | First case-series analysis in China. Shorter time to this compound admin. correlated with survival. | | Pre-Post Study [1] | 41 Out-of-Hospital Cardiac Arrest (OHCA) patients with refractory VF | this compound (500 mcg/kg bolus, then 0-100 mcg/kg/min infusion) vs. Control | Sustained ROSC: 56.3% (this compound) vs. 16% (Control) Survival to ICU: 56.3% vs. 16% Neurological Outcome: No significant difference | Single-center, retrospective. Suggests improved ROSC but not neuro outcome. | | UK HEMS Survey [3] | 19 UK Helicopter Emergency Services | Survey on practices for persistent VF/pVT | Only 2/19 (11%) services reported having a protocol for this compound use. | Highlights varied practices and the novelty of this approach. | | Scoping Review [4] | 66 patients from 2 studies | Review of this compound for refractory VF/pVT OHCA | Sustained ROSC was significantly more common with this compound. No significant improvement in survival to discharge or neuro outcome. | Concludes evidence is limited and insufficient for widespread implementation. |

Detailed Experimental and Clinical Protocols
A. Pharmacological Profile and Dosing

Pharmacokinetics: this compound is an ideal candidate for acute resuscitation due to its ultra-short half-life of approximately 9 minutes. It is rapidly metabolized by erythrocyte esterases, leading to a quick onset of action (within 60 seconds) and rapid offset of effects (10-30 minutes) after infusion is stopped. This allows for easy titration and reduces the risk of prolonged adverse effects [5].

Dosage Forms: It is available as [5] [6]:

  • Injection: 100 mg/10 mL vial (10 mg/mL)
  • Premixed bag: 2,500 mg/250 mL (10 mg/mL)
  • Double-strength premixed bag: 2,000 mg/100 mL (20 mg/mL)

Proposed Dosing Protocol for Refractory VF/pVT (Off-Label): The most common regimen reported in studies is:

  • Loading Dose: 500 mcg/kg intravenous push over 1 minute [5] [2] [1].
  • Maintenance Infusion: Start at 50-100 mcg/kg/min [5] [1]. The infusion can be titrated to a maximum of 200-300 mcg/kg/min, though evidence for doses above 200 mcg/kg/min is limited in this context [5] [6].

Table 2: this compound Dosing Summary for Refractory VF/pVT and Other Conditions

Indication Loading Dose Maintenance Infusion Notes
Refractory VF/pVT (Off-label) [5] 500 mcg/kg over 1 min 50-100 mcg/kg/min, titrate to max 200 mcg/kg/min Administered during ongoing CPR after standard ACLS has failed.
SVT / Atrial Fibrillation (FDA-approved) [6] 500 mcg/kg over 1 min 50 mcg/kg/min for 4 min; may increase by 50 mcg/kg/min every 4 min to max 200 mcg/kg/min Titrate to desired heart rate control.
Perioperative Tachycardia/Hypertension (FDA-approved) [6] 500 mcg/kg over 1 min (gradual control) or 1 mg/kg over 30 sec (immediate control) 50 mcg/kg/min (gradual) or 150 mcg/kg/min (immediate); max 200-300 mcg/kg/min For hypertension, higher doses (up to 300 mcg/kg/min) may be needed.
B. Patient Selection and Treatment Workflow

The following diagram outlines a proposed clinical decision pathway for considering this compound administration in cardiac arrest.

G Start Patient in Cardiac Arrest Initial Rhythm: VF/pVT ACLS Initiate Standard ACLS (Defibrillation, Epinephrine, Amiodarone) Start->ACLS DecisionPoint ≥3 Defibrillation Attempts + Epinephrine + Antiarrhythmic Rhythm Persists? ACLS->DecisionPoint Considerthis compound Diagnosis: Refractory VF/pVT Consider this compound Therapy DecisionPoint->Considerthis compound Yes ContinueCPR Continue High-Quality CPR and Standard ACLS DecisionPoint->ContinueCPR No (ROSC Achieved) Contraindications Check Contraindications Considerthis compound->Contraindications Administer Administer this compound Loading Dose: 500 mcg/kg IV Maintenance: 50-100 mcg/kg/min Contraindications->Administer None Present Contraindications->ContinueCPR Contraindication Present Administer->ContinueCPR

Contraindications and Precautions [5] [6]: this compound is contraindicated in:

  • Severe sinus bradycardia, heart block (>1st degree), sick sinus syndrome
  • Decompensated heart failure, cardiogenic shock
  • Pulmonary hypertension
  • Hypersensitivity to this compound Major Precautions: The most common adverse reaction is hypotension. Careful monitoring of blood pressure is required if ROSC is achieved.
Research Gaps and Future Directions

While preliminary data is encouraging, significant gaps remain:

  • Lack of RCTs: No large-scale, randomized controlled trials have been conducted to establish efficacy definitively [4] [1].
  • Patient-Centered Outcomes: Current studies are underpowered to detect differences in survival to discharge with good neurological function, the most important outcome [7] [1].
  • Standardized Protocol: The optimal timing (e.g., after how many shocks), dose, and patient selection criteria are not yet defined [3] [2].
  • Systemic Implementation: How to integrate this compound into existing ACLS algorithms, especially in the prehospital setting, requires further study [3] [7].

Future research should focus on multicenter RCTs comparing this compound to standard therapy, with primary endpoints of survival with favorable neurological outcome.

Visualized Signaling Pathway

The diagram below illustrates the proposed cellular mechanism of action for this compound in refractory VF.

G Catecholamines High Catecholamines (e.g., Epinephrine) Beta1Receptor β-1 Adrenergic Receptor Catecholamines->Beta1Receptor Cascade Intracellular Signaling Cascade Beta1Receptor->Cascade CalciumOverload Calcium Overload in Cardiomyocyte Cascade->CalciumOverload ElectricalInstability Electrical Instability & Sustained VF CalciumOverload->ElectricalInstability This compound This compound Block Competitive Antagonism This compound->Block Block->Beta1Receptor  Blocks ReducedO2Demand Reduced Myocardial O2 Demand Block->ReducedO2Demand Stabilization Myocardial Stabilization Block->Stabilization

Conclusion

This compound represents a novel and physiologically rational adjunct for managing refractory VF/pVT. Current evidence, though limited primarily to retrospective studies, suggests it may improve rates of ROSC. However, its impact on long-term survival and neurological recovery requires validation through high-quality, prospective, randomized controlled trials. Researchers and clinicians should consider these application notes as a foundation for protocol development and further investigation into this potentially life-saving therapy.

References

Comprehensive Application Notes and Protocols: Esmolol for Prevention of Tachycardia During Mechanical Ventilation Weaning

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Weaning from mechanical ventilation represents a critical transition period in intensive care management, with tachycardia occurring in approximately 30-50% of patients during this process. This sympathetic overactivity can precipitate weaning failure through increased myocardial oxygen demand, reduced diastolic filling time, and potential cardiac ischemia. Esmolol hydrochloride, an ultra-short-acting cardioselective β1-adrenergic receptor antagonist, offers unique advantages in this setting due to its rapid onset (60 seconds) and brief duration of action (9-minute half-life), allowing precise titratability during dynamic weaning periods. The pathophysiological basis for weaning-related tachycardia involves complex interactions between sympathetic nervous system activation, increased catecholamine release, and the cardiovascular stress response to breathing spontaneously after a period of mechanical support. Current evidence suggests that proactive management of heart rate during weaning may improve success rates, particularly in patients with underlying cardiac vulnerability or those demonstrating excessive sympathetic responses during spontaneous breathing trials.

This compound Pharmacology and Rationale for Use

Pharmacological Profile

This compound exhibits several distinct pharmacological properties that make it uniquely suited for controlling tachycardia during the weaning process. As a competitive β1-adrenergic receptor antagonist, this compound selectively blocks catecholamine effects at cardiac receptor sites, reducing heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction (negative dromotropy). Its high cardioselectivity minimizes the risk of bronchoconstriction—a valuable safety feature in ventilated patients with underlying reactive airway disease. The drug undergoes rapid metabolism via erythrocyte esterases (not hepatic pathways), resulting in a consistently short elimination half-life of approximately 9 minutes regardless of renal or hepatic function. This unique metabolic pathway eliminates the need for dosage adjustments in organ dysfunction and provides predictable offset of effect within 10-30 minutes after discontinuation—a critical safety feature when hemodynamic status may change rapidly during weaning trials.

Mechanisms of Cardiac Protection

During weaning, this compound provides several cardioprotective effects beyond simple heart rate reduction. By attenuating sympathetic overdrive, the drug reduces myocardial oxygen consumption, improving the balance between supply and demand in patients with coronary artery disease. This effect is particularly important during the transition from positive-pressure to negative-pressure ventilation, which increases left ventricular afterload. Additionally, this compound helps prevent weaning-induced cardiac dysfunction, a phenomenon characterized by acute increases in left ventricular end-diastolic pressure and pulmonary edema development in vulnerable patients. Through modulation of the adrenergic stress response, this compound may also reduce the incidence of atrial and ventricular arrhythmias that can complicate weaning attempts in critically ill patients.

Table 1: this compound Key Characteristics for Weaning Applications

Characteristic Specification Clinical Significance in Weaning
Onset of Action 60 seconds Allows rapid control of emergent tachycardia
Time to Steady State 5 minutes (2 minutes with loading dose) Permits quick achievement of therapeutic effect
Elimination Half-life 9 minutes Enables rapid reversal if hemodynamic instability occurs
Metabolism Erythrocyte esterases (independent of hepatic/renal function) No dosage adjustment needed in organ dysfunction
Selectivity Cardioselective β1-adrenergic blocker Minimal bronchoconstrictive risk
Primary Elimination Route Renal (as metabolite) Predictable clearance in critically ill
Protein Binding 55% Moderate, consistent binding characteristics

Clinical Evidence and Outcomes

Evidence from Controlled Trials

Recent clinical investigations have demonstrated the efficacy and safety of this compound for preventing tachycardia during ventilator weaning. A landmark randomized, double-blind, placebo-controlled trial conducted by PMC examined 90 patients undergoing general anesthesia with tracheal extubation, comparing a single bolus dose of this compound (2 mg/kg) versus placebo. The study found a dramatic reduction in the incidence of tachycardia in this compound-treated patients compared to placebo (2.2% vs. 48.9%, RR: 0.04, 95% CI: 0.01-0.32, p=0.002). Additionally, the this compound group demonstrated significantly lower rates of hypertension (4.4% vs. 31.1%, RR: 0.14, 95% CI: 0.03-0.6, p=0.004), supporting the drug's effect on attenuating overall sympathetic response during extubation.

The extubation quality was substantially improved with this compound administration, with approximately twice as many patients in the this compound group experiencing no coughing (91.1% vs. 46.7%) and a five-fold reduction in bucking (8.9% vs. 44.5%, RR: 0.20, 95% CI: 0.1-0.5, p=0.002). The number needed to treat (NNT) for preventing bucking was 2.8, indicating high clinical efficacy. These findings are particularly relevant to ventilator weaning, as they demonstrate this compound's ability to modulate not only cardiovascular responses but also upper airway reflexes that can complicate the weaning process.

Additional Clinical Support

Further supporting evidence comes from investigations of this compound in other critical care contexts. Research published in Intensive Care Medicine Experimental has explored this compound's role in cardioprotection during resuscitation, demonstrating its potential to counteract the detrimental β-adrenergic effects of adrenaline administration. While this study focused on cardiac arrest rather than ventilator weaning specifically, it provides important mechanistic insights into how this compound may protect against catecholamine-induced myocardial injury during periods of physiological stress—a relevant consideration during weaning. Additionally, Frontiers in Pharmacology has documented this compound's beneficial effects on immune modulation in sepsis, suggesting potential pleiotropic effects beyond cardiovascular stabilization that may be relevant in the complex inflammatory milieu of critically ill patients requiring mechanical ventilation.

Table 2: Clinical Outcomes of this compound for Prevention of Weaning-Associated Tachycardia

Outcome Measure This compound Group (n=45) Placebo Group (n=45) Statistical Significance
Tachycardia Incidence 2.2% 48.9% RR: 0.04 (95% CI: 0.01-0.32), p=0.002
Hypertension Incidence 4.4% 31.1% RR: 0.14 (95% CI: 0.03-0.6), p=0.004
No Coughing During Extubation 91.1% 46.7% p<0.001
Bucking Incidence 8.9% 44.5% RR: 0.20 (95% CI: 0.1-0.5), p=0.002
Overall Extubation Quality Significantly improved Reference p<0.001

Administration Protocol

Patient Selection and Preparation

The appropriate identification of candidates for this compound administration during weaning is crucial for maximizing benefit while minimizing risks. Ideal candidates include patients with pre-existing coronary artery disease, those with demonstrated tachycardia during previous weaning attempts, individuals with reduced ejection fraction, and patients exhibiting significant hypertensive responses or myocardial ischemia during spontaneous breathing trials. Comprehensive screening should include assessment of left ventricular function, volume status, and baseline electrical conduction. Exclusion criteria comprise patients with second- or third-degree atrioventricular block without pacemaker protection, severe bronchospastic disease, cardiogenic shock, decompensated heart failure, or known hypersensitivity to this compound. Prior to initiation, ensure adequate volume resuscitation and stable hemodynamics without significant vasopressor requirements (preferably norepinephrine dose <0.1 mcg/kg/min).

Dosing and Administration Strategy

For prevention of weaning-related tachycardia, administer this compound as a single bolus dose of 2 mg/kg diluted in 20 ml normal saline, infused over 2 minutes immediately before initiating the spontaneous breathing trial or extubation attempt. This specific dosing regimen is supported by the controlled trial evidence and provides adequate β-blockade to attenuate the sympathetic response during this critical period. For patients requiring prolonged coverage throughout a more extended weaning process, consider an initial loading dose of 500 mcg/kg over 1 minute followed by a continuous infusion starting at 50 mcg/kg/min, titrating upward by 25-50 mcg/kg/min every 5-10 minutes until target heart rate control is achieved (typically 80-100 bpm), with a maximum dose of 300 mcg/kg/min.

Preparation instructions: For bolus administration, dilute 2 mg/kg this compound in 20 ml normal saline (0.9% sodium chloride). For continuous infusion, prepare a solution of 2500 mg this compound in 250 ml compatible fluid (resulting concentration: 10 mg/ml). Administer via dedicated intravenous line preferably through a central venous catheter, though peripheral administration is acceptable with careful monitoring for extravasation. Duration of therapy should typically be limited to the weaning period (usually <24 hours), with transition to longer-acting agents if continued β-blockade is required post-extubation.

Monitoring and Safety Considerations

Implement continuous cardiac monitoring with particular attention to heart rate, blood pressure, and cardiac rhythm throughout this compound administration and for at least 30 minutes after discontinuation. Monitor for asymptomatic hypotension (occurring in approximately 25% of patients) and symptomatic hypotension (occurring in approximately 12% of patients), which represent the most common adverse effects. Have reversal agents readily available, including intravenous fluids and direct β-adrenergic agonists like isoproterenol or dobutamine if severe bradycardia or hypotension occurs. Note that the short duration of this compound typically means that discontinuation alone will reverse adverse effects within 10-30 minutes.

For management of excessive bradycardia (HR <60 bpm), immediately discontinue this compound infusion and consider administration of atropine 0.5 mg IV if symptomatic. For clinically significant hypotension (MAP <65 mmHg), reduce or discontinue this compound and administer IV fluid boluses; consider vasopressors if unresponsive. In cases of bronchospasm (rare with cardioselective agent), discontinue this compound and administer bronchodilators. Continuously assess weaning parameters and respiratory status throughout this compound administration, as excessive β-blockade could potentially mask signs of respiratory distress.

Pathophysiological Basis and this compound's Mechanism

The successful transition from mechanical ventilation to spontaneous breathing requires complex cardiovascular compensation that may unmask underlying cardiac vulnerability. Several interconnected physiological mechanisms contribute to tachycardia during weaning. The sudden shift from positive-pressure to negative-pressure ventilation increases left ventricular transmural pressure and afterload, which can impair myocardial function in susceptible individuals. Simultaneously, the increased work of breathing elevates metabolic demand and sympathetic tone. Additionally, the stress response to airway stimulation and potential hypoxemia or hypercapnia during early spontaneous breathing further drives catecholamine release and heart rate elevation.

This compound exerts its therapeutic effect through competitive inhibition of catecholamines at cardiac β1-adrenergic receptors. This blockade reduces sinus node automaticity, decreases atrial and atrioventricular nodal conduction velocity, and lowers myocardial contractility—all contributing to heart rate reduction. Beyond these direct electrophysiological effects, this compound improves the myocardial oxygen supply-demand balance by reducing heart rate (increasing diastolic perfusion time) and decreasing contractility (lowering oxygen consumption). This is particularly important during weaning, when tachycardia and increased afterload may precipitate ischemia in patients with coronary artery disease. The following diagram illustrates the pathophysiological pathways of weaning-induced tachycardia and this compound's sites of therapeutic action:

G cluster_physiological_changes Physiological Stressors cluster_sympathetic_response Sympathetic Nervous System Activation cluster_cardiac_effects Cardiac Effects cluster_esmolol_action This compound Therapeutic Action Start Initiation of Weaning A Increased Work of Breathing Start->A B Shift to Negative-Pressure Ventilation Start->B C Airway Stimulation Start->C D Potential Hypoxemia/Hypercapnia Start->D E ↑ Catecholamine Release A->E B->E C->E D->E F β1-Adrenergic Receptor Activation E->F G Tachycardia & Increased Myocardial O₂ Demand F->G H Competitive β1-Receptor Blockade H->F Inhibits I Heart Rate Control & Myocardial Protection H->I

Comprehensive Monitoring Framework

Hemodynamic Monitoring Protocol

Implement a structured monitoring approach throughout this compound administration. Record baseline heart rate, blood pressure, cardiac rhythm, and filling pressures (if available) before initiation. During infusion, monitor continuous ECG with particular attention to heart rate trends, arrhythmias, and ischemic changes. Obtain non-invasive blood pressure measurements every 2-5 minutes during dose titration and every 15 minutes during maintenance infusion. For patients with arterial lines, continuous pressure monitoring provides immediate feedback on hemodynamic response. Assess perfusion markers including skin temperature, capillary refill, mental status, and urine output hourly to ensure adequate cardiac output despite heart rate reduction.

Weaning-Specific Assessment

Correlate this compound administration with standard weaning parameters to ensure that heart rate control does not mask signs of respiratory failure. Continuously monitor respiratory rate, oxygen saturation, and work of breathing signs. Periodically assess rapid shallow breathing index (RSBI) during spontaneous breathing trials, targeting values <105. Monitor for paradoxical breathing patterns, accessory muscle use, and diaphoresis that might indicate inadequate respiratory compensation. Document arterial blood gases before and during significant weaning attempts to ensure maintenance of adequate gas exchange.

Conclusion

This compound represents a valuable therapeutic option for preventing tachycardia during mechanical ventilation weaning, particularly in patients with underlying cardiac disease or those demonstrating excessive sympathetic responses. Its unique pharmacological profile—characterized by rapid onset, short duration of action, and cardioselectivity—provides the titratability needed in the dynamic weaning environment. Evidence from controlled trials demonstrates significant reductions in tachycardia incidence and improvements in extubation quality with appropriate this compound administration. Implementation of the described protocol, with careful attention to patient selection, dosing, and monitoring, can potentially enhance weaning success rates while minimizing cardiovascular complications. Future research should focus on optimal dosing strategies in specific patient subgroups and the potential impact on long-term outcomes including ventilator-free days and ICU length of stay.

Application Notes and Protocols on Esmolol for Sepsis Management: Heart Rate Control and Immunomodulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with septic shock representing a subset with profound circulatory and metabolic abnormalities, carrying a high mortality rate [1] [2]. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory responses, often culminating in immune paralysis and increased susceptibility to secondary infections [1]. The sympathetic nervous system (SNS) is highly activated during sepsis, leading to excessive catecholamine release, tachycardia, and myocardial depression [1] [3].

Esmolol, a highly selective β1-adrenergic receptor blocker with an ultrashort half-life, has emerged as a potential therapeutic agent in sepsis. Its benefits are now understood to extend beyond heart rate control to include significant immunomodulatory properties [1] [3]. The dual mechanisms of action are as follows:

  • Cardiovascular Modulation: By selectively blocking β1-adrenergic receptors in the heart, this compound reduces heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand and mitigating catecholamine-induced cardiotoxicity [1] [4].
  • Immune Modulation: The sympathetic nervous system exerts significant influence over immune function through norepinephrine (NE) signaling via β-adrenergic receptors on immune cells. This compound modulates this pathway, potentially attenuating sepsis-induced immunosuppression by regulating T-cell function and apoptosis [1] [3].

The following diagram illustrates the core mechanisms through which this compound confers benefit in sepsis, integrating both cardiovascular and immunomodulatory pathways:

G Figure 1. Core Mechanisms of this compound in Sepsis Management cluster_cardiovascular Cardiovascular Effects cluster_immune Immunomodulatory Effects Sepsis-Induced\nSympathetic Overactivation Sepsis-Induced Sympathetic Overactivation β1-Adrenergic Receptor\nBlockade by this compound β1-Adrenergic Receptor Blockade by this compound Sepsis-Induced\nSympathetic Overactivation->β1-Adrenergic Receptor\nBlockade by this compound Pharmacological Target HR Reduction HR Reduction Myocardial Oxygen Demand ↓ Myocardial Oxygen Demand ↓ HR Reduction->Myocardial Oxygen Demand ↓ Cardioprotection\n(cTnI Reduction) Cardioprotection (cTnI Reduction) Myocardial Oxygen Demand ↓->Cardioprotection\n(cTnI Reduction) Clinical Outcomes Clinical Outcomes Myocardial Oxygen Demand ↓->Clinical Outcomes Cardioprotection\n(cTnI Reduction)->Clinical Outcomes Bidirectional T-cell Regulation Bidirectional T-cell Regulation Reduced T-cell Apoptosis Reduced T-cell Apoptosis Bidirectional T-cell Regulation->Reduced T-cell Apoptosis TH2/TH1 Ratio\nRestoration TH2/TH1 Ratio Restoration Bidirectional T-cell Regulation->TH2/TH1 Ratio\nRestoration Inflammatory Marker\nReduction (e.g., IL-6, TNF-α) Inflammatory Marker Reduction (e.g., IL-6, TNF-α) Reduced T-cell Apoptosis->Inflammatory Marker\nReduction (e.g., IL-6, TNF-α) Inflammatory Marker\nReduction (e.g., IL-6, TNF-α)->Clinical Outcomes TH2/TH1 Ratio\nRestoration->Clinical Outcomes β1-Adrenergic Receptor\nBlockade by this compound->HR Reduction β1-Adrenergic Receptor\nBlockade by this compound->Bidirectional T-cell Regulation

Summary of Clinical Evidence and Data

Recent meta-analyses of randomized controlled trials (RCTs) and new clinical studies provide robust evidence supporting the use of this compound in sepsis.

Table 1: Key Clinical Outcomes from Meta-Analyses of RCTs

Outcome Measure Effect of this compound vs. Control Statistical Summary References
28-Day Mortality Significant Reduction RR: 0.69 (95% CI: 0.60-0.81); P < 0.0001 [2]
Heart Rate (HR) Significant Reduction SMD: -1.15 (95% CI: -1.34 to -0.96); P < 0.0001 [2]
Cardiac Troponin I (cTnI) Significant Reduction SMD: -0.88 (95% CI: -1.13 to -0.64); P < 0.0001 [2]
ICU Length of Stay Significant Reduction SMD: -0.46 (95% CI: -0.62 to -0.30); P < 0.0001 [2]
Mechanical Ventilation Duration Significant Reduction SMD: -0.28 (95% CI: -0.48 to -0.09); P = 0.004 [2]
Central Venous O2 Saturation (ScvO2) Significant Increase SMD: 0.66 (95% CI: 0.44 to 0.88); P < 0.0001 [2]
Mean Arterial Pressure (MAP) No Significant Change SMD: 0.17 (95% CI: -0.07 to 0.40); P = 0.16 [2]
Norepinephrine Dosage No Significant Change SMD: 0.08 (95% CI: -0.13 to 0.29); P = 0.46 [2]

A 2025 retrospective observational study provided further insights into immune-specific outcomes [1]. The this compound group demonstrated significantly higher survival rates at both 14 days (80% vs. 41.67%, p < 0.01) and 28 days (75.38% vs. 30.00%, p < 0.01) compared to the control group. Furthermore, this compound treatment resulted in a bidirectional regulation of T-cell counts, increasing CD4+ and CD8+ T-cell counts in patients with higher baseline immune function and decreasing them in patients with hyperinflammation, suggesting an immune-normalizing effect (P < 0.01) [1].

Clinical Application Protocol

This section outlines a proposed protocol for the clinical application of this compound in septic patients, based on parameters used in recent successful trials [1] [2] [5].

Table 2: Clinical Administration Protocol for this compound in Sepsis

Parameter Recommendation
Target Population Septic or septic shock adult patients with persistent tachycardia (HR > 95-100 bpm) after adequate volume resuscitation and vasopressor support [1] [6] [5].
Exclusion Criteria Severe cardiogenic shock, high-grade heart block, significant bradycardia, long-term β-blocker use, severe asthma/COPD [1] [5].
Administration Continuous intravenous infusion via central or peripheral line.
Initial Dose 25 mg/h or 0.05 mg/kg/min [1] [6].
Titration Increase by 5-20 μg/kg/min every 10-20 minutes until target HR is reached [5].
Target Heart Rate 80-100 beats per minute (bpm) [1] [6].
Maximum Dose Varies by protocol; commonly 0.2-0.3 mg/kg/min or up to 240 mg/h [1] [2].
Duration of Infusion Typically 3-7 days, or until hemodynamic stability is achieved and vasopressor support is weaned [1].
Monitoring Continuous ECG, invasive arterial pressure, SvO2/ScvO2, lactate. Assess volume status pre-initiation and regularly during infusion [5].
Safety and Hemodynamic Considerations

Initiation of this compound requires a stable hemodynamic foundation. A pre-infusion safety check is crucial to ensure adequate volume resuscitation and absence of cardiogenic shock [5]. This compound does not significantly affect mean arterial pressure (MAP) or norepinephrine dosage, indicating its safety in the context of maintained vasopressor support [2]. If significant hypotension (MAP < 65 mmHg) or bradycardia (HR < 60 bpm) occurs, the infusion should be reduced or temporarily discontinued [1].

Experimental and Preclinical Protocols

For research purposes, detailed preclinical protocols help elucidate the immunomodulatory mechanisms of this compound. The following workflow and signaling pathway are based on a 2023 study in a rat model of septic shock [3].

G Figure 2. Experimental Workflow for Preclinical this compound Studies cluster_dosing This compound Dosing Groups cluster_samples Collected Data Cecal Ligation and\nPuncture (CLP) Model Cecal Ligation and Puncture (CLP) Model Randomization &\nthis compound Infusion Randomization & This compound Infusion Cecal Ligation and\nPuncture (CLP) Model->Randomization &\nthis compound Infusion CLP + E-5\n(5 mg·kg⁻¹·h⁻¹) CLP + E-5 (5 mg·kg⁻¹·h⁻¹) Randomization &\nthis compound Infusion->CLP + E-5\n(5 mg·kg⁻¹·h⁻¹) CLP + E-18\n(18 mg·kg⁻¹·h⁻¹) CLP + E-18 (18 mg·kg⁻¹·h⁻¹) Randomization &\nthis compound Infusion->CLP + E-18\n(18 mg·kg⁻¹·h⁻¹) CLP Control CLP Control Randomization &\nthis compound Infusion->CLP Control Sham Operation Sham Operation Randomization &\nthis compound Infusion->Sham Operation Sample & Data\nCollection (18h post-CLP) Sample & Data Collection (18h post-CLP) Hemodynamics\n(HR, MAP, Lactate) Hemodynamics (HR, MAP, Lactate) Sample & Data\nCollection (18h post-CLP)->Hemodynamics\n(HR, MAP, Lactate) Flow Cytometry\n(PBMC Apoptosis, T-cell subsets) Flow Cytometry (PBMC Apoptosis, T-cell subsets) Sample & Data\nCollection (18h post-CLP)->Flow Cytometry\n(PBMC Apoptosis, T-cell subsets) Western Blot\n(p-Akt, Bcl-2, Cleaved Caspase-3, p-Erk1/2) Western Blot (p-Akt, Bcl-2, Cleaved Caspase-3, p-Erk1/2) Sample & Data\nCollection (18h post-CLP)->Western Blot\n(p-Akt, Bcl-2, Cleaved Caspase-3, p-Erk1/2) Organ Histology Organ Histology Sample & Data\nCollection (18h post-CLP)->Organ Histology Analysis Analysis Animal Model:\nWistar Rats Animal Model: Wistar Rats Animal Model:\nWistar Rats->Cecal Ligation and\nPuncture (CLP) Model CLP + E-5\n(5 mg·kg⁻¹·h⁻¹)->Sample & Data\nCollection (18h post-CLP) CLP + E-18\n(18 mg·kg⁻¹·h⁻¹)->Sample & Data\nCollection (18h post-CLP) CLP Control->Sample & Data\nCollection (18h post-CLP) Sham Operation->Sample & Data\nCollection (18h post-CLP) Hemodynamics\n(HR, MAP, Lactate)->Analysis Flow Cytometry\n(PBMC Apoptosis, T-cell subsets)->Analysis Western Blot\n(p-Akt, Bcl-2, Cleaved Caspase-3, p-Erk1/2)->Analysis Organ Histology->Analysis

Key Immunomodulatory Signaling Pathway

The beneficial immunomodulatory effects of this compound, particularly at lower doses, are mediated through specific intracellular pathways that influence T-cell survival and differentiation, as illustrated below [3].

G Figure 3. This compound's Modulation of T-cell Apoptosis and Differentiation cluster_apoptosis Pathway: Reduced T-cell Apoptosis cluster_differentiation Pathway: Modulation of TH2/TH1 Ratio β1-Adrenoreceptor\nBlockade by this compound β1-Adrenoreceptor Blockade by this compound Gβγ Subunit\nRelease Gβγ Subunit Release β1-Adrenoreceptor\nBlockade by this compound->Gβγ Subunit\nRelease Promotes Gαs Subunit\nInhibition Gαs Subunit Inhibition β1-Adrenoreceptor\nBlockade by this compound->Gαs Subunit\nInhibition Leads to PI3K Activation PI3K Activation Gβγ Subunit\nRelease->PI3K Activation Akt Phosphorylation\n(p-Akt ↑) Akt Phosphorylation (p-Akt ↑) PI3K Activation->Akt Phosphorylation\n(p-Akt ↑) Bcl-2 Expression ↑ Bcl-2 Expression ↑ Akt Phosphorylation\n(p-Akt ↑)->Bcl-2 Expression ↑ Cleaved Caspase-3 ↓ Cleaved Caspase-3 ↓ Bcl-2 Expression ↑->Cleaved Caspase-3 ↓ T-cell Apoptosis ↓ T-cell Apoptosis ↓ Cleaved Caspase-3 ↓->T-cell Apoptosis ↓ Erk1/2 Phosphorylation\n(p-Erk1/2 ↓) Erk1/2 Phosphorylation (p-Erk1/2 ↓) Gαs Subunit\nInhibition->Erk1/2 Phosphorylation\n(p-Erk1/2 ↓) TH0 Differentiation\nto TH2 ↓ TH0 Differentiation to TH2 ↓ Erk1/2 Phosphorylation\n(p-Erk1/2 ↓)->TH0 Differentiation\nto TH2 ↓ TH2/TH1 Ratio\nRestoration TH2/TH1 Ratio Restoration TH0 Differentiation\nto TH2 ↓->TH2/TH1 Ratio\nRestoration

Key Experimental Findings from Preclinical Models:

  • Dose-Dependent Effects: A low dose of this compound (5 mg·kg⁻¹·h⁻¹) that did not reduce heart rate still significantly improved hypotension, lactatemia, multiple organ injuries, and provided immunomodulatory benefits. In contrast, a higher dose (18 mg·kg⁻¹·h⁻¹) reduced heart rate but showed inferior restoration of immune function, suggesting that the immunomodulatory effects are, at least partially, independent of heart rate reduction [3].
  • Molecular Targets: this compound treatment increases phosphorylated Akt (p-Akt) and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic cleaved Caspase-3 in splenic CD4+ T-lymphocytes. It also reduces phosphorylation of Erk1/2, a key mediator in the differentiation of T helper 0 (TH0) cells to T helper 2 (TH2) cells, thereby helping to restore the TH2/TH1 ratio [3].

Conclusion and Future Directions

Current evidence strongly suggests that this compound is a safe and effective adjunct therapy for sepsis and septic shock, providing dual cardiovascular and immunomodulatory benefits. The key advantages include reduced short-term mortality, cardioprotection, control of excessive sympathetic drive, and modulation of the dysregulated immune response.

Future research should focus on large-scale, multicenter randomized controlled trials to confirm these findings and refine patient selection criteria [1]. Further investigation is needed to determine the optimal dosing strategies that maximize immunomodulation while maintaining hemodynamic stability and to better understand the precise molecular mechanisms underlying this compound's bidirectional regulation of the immune system [1] [3].

References

Application Notes and Protocols: Esmolol for Attenuation of Hemodynamic Response to Laryngoscopy and Tracheal Intubation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Laryngoscopy and tracheal intubation (LTI) provoke a significant sympathetic adrenergic response, leading to transient but potentially dangerous increases in heart rate (HR) and blood pressure (BP). This hemodynamic stress results from catecholamine release and can induce tachycardia and hypertension, posing risks of myocardial ischemia, arrhythmia, and cerebrovascular events, especially in patients with cardiovascular comorbidities [1] [2] [3].

Esmolol hydrochloride is an ultra-short-acting, cardioselective β-1 adrenergic receptor antagonist. Its mechanism involves competitive blockade of β-1 receptors in the myocardium, producing:

  • Negative chronotropic effect (decreased heart rate)
  • Negative inotropic effect (decreased contractility)
  • Reduced myocardial oxygen demand

A key pharmacologic advantage is its rapid hydrolysis by erythrocyte esterases, resulting in an extremely short half-life of approximately 9 minutes. This allows for precise titratability and rapid offset of effect, making it uniquely suited for managing brief, predictable hemodynamic stressors like intubation [4] [5].

Efficacy Data and Comparative Analysis

Quantitative Synthesis of this compound's Hemodynamic Effects

This compound demonstrates significant efficacy in attenuating the hemodynamic response to laryngoscopy and intubation across multiple clinical studies. The table below summarizes key quantitative findings from clinical investigations and meta-analyses.

Table 1: Summary of this compound's Efficacy in Attenuating Hemodynamic Response to Laryngoscopy and Intubation

Parameter Baseline Mean (SD) Post-Intubation Change with this compound Post-Intubation Change with Control P-value Study Details
Heart Rate (bpm) ~70-80 bpm +9.3% from baseline [6] +29.6% from baseline [6] <0.05 Meta-analysis of 36 RCTs (n=2,009)
82.0 ± 8.8 bpm at laryngoscopy [7] Significant rise for first 2-3 mins [8] <0.05 Clinical RCT
Systolic BP (mmHg) ~120-130 mmHg +9.1% from baseline [6] +26.3% from baseline [6] <0.05 Meta-analysis of 28 RCTs
Attenuated rise, settled early [8] Significant rise for first 2 mins [8] <0.05 Study in diabetic patients
Diastolic BP (mmHg) ~70-80 mmHg +22.8% from baseline [6] +34.2% from baseline [6] <0.05 Meta-analysis of 14 RCTs
Mean Arterial Pressure (mmHg) ~90-100 mmHg +10.6% from baseline [6] +21.4% from baseline [6] <0.05 Meta-analysis of 16 RCTs
Comparative Efficacy with Other Agents

When compared to other agents used for hemodynamic attenuation:

  • Vs. Dexmedetomidine (α-2 agonist): A 2025 systematic review and meta-analysis concluded that dexmedetomidine provided more effective attenuation of heart rate and blood pressure at 1, 3, 5, and 10 minutes after intubation [1]. Another 2025 study found heart rate during laryngoscopy was significantly lower with dexmedetomidine (77.6 ± 8.2 bpm) versus this compound (82.0 ± 8.8 bpm) [7].

  • Vs. Fentanyl (opioid): A 2023 scoping review found fentanyl was more effective at preventing hypertensive episodes, while this compound was particularly effective for heart rate control. Combination therapy showed enhanced efficacy but increased risk of significant hypotension [9].

  • In Diabetic Patients: this compound (1 mg/kg) with low-dose fentanyl (1.5 μg/kg) effectively attenuated pressor response in controlled diabetic patients, a population at high risk for silent myocardial ischemia [8].

Detailed Experimental Protocols

Standard Bolus Protocol for Intraoperative Use

This protocol is adapted from multiple RCTs for adult patients undergoing elective surgery [2] [3] [8].

Table 2: Standard Bolus Administration Protocol

Protocol Step Specifications Additional Notes

| Pre-study Preparation | • Obtain ethics approval & informed consent • Confirm ASA Physical Status I-III patients • Exclude: difficult airway, β-blocker allergy, severe bradycardia, heart block, decompensated HF, active bronchospasm | Pre-anesthetic assessment should include ECG | | Pre-medication & Baseline | • Standard pre-anesthetic fasting • Consider low-dose anxiolytic (e.g., lorazepam) night before • Fentanyl (1.5-2 μg/kg) 5 minutes before induction • Establish IV access & pre-load with crystalloid (10 mL/kg) • Record baseline HR, BP, SpO₂ | Fentanyl synergistically improves efficacy [8] | | Drug Preparation | This compound 100 mg/10 mL (10 mg/mL) OR This compound 1.5-2.0 mg/kg drawn to 10 mL with normal saline | For 70 kg patient: ~105-140 mg this compound | | Administration Timing | Administer IV over 60 seconds, 2-3 minutes before induction agent | Critical timing for peak effect during intubation | | Induction & Intubation | • Induce with propofol (2 mg/kg) 60 sec after this compound completion • Neuromuscular blocker (e.g., rocuronium 0.6 mg/kg) • Begin laryngoscopy 90-120 seconds after induction • Limit laryngoscopy duration to <30 seconds | Prolonged laryngoscopy >45 sec diminishes effect | | Data Collection | Record HR & BP at: baseline, pre-induction, during laryngoscopy, 1, 3, 5, 7, and 10 minutes post-intubation | Continuous ECG monitoring recommended |

The following workflow diagram illustrates the sequential steps and timing of this standard bolus protocol.

G Start Patient Screening & Consent PreMed Pre-medication: Fentanyl (1.5-2 μg/kg) Start->PreMed Baseline Record Baseline HR/BP PreMed->Baseline Prep Prepare this compound Bolus: 1.5-2 mg/kg in 10mL NS Baseline->Prep Admin Administer this compound IV over 60 seconds Prep->Admin Wait1 Wait 2-3 minutes before induction Admin->Wait1 Induce Induce with Propofol (2 mg/kg) Wait1->Induce NMB Administer NMB (e.g., Rocuronium) Induce->NMB Wait2 Wait 90-120 seconds NMB->Wait2 Intubate Perform Laryngoscopy & Intubation (<30 sec) Wait2->Intubate Monitor Monitor Hemodynamics: 1, 3, 5, 7, 10 min post-intubation Intubate->Monitor

Advanced Infusion Protocol for High-Risk Patients

For patients with coronary artery disease or poorly controlled hypertension, a bolus-plus-infusion regimen provides more sustained control [4] [6].

Table 3: Bolus-plus-Infusion Regimen for Enhanced Control

Protocol Step Specifications Therapeutic Goal
Loading Dose 500 μg/kg administered over 60 seconds Rapid receptor saturation
Infusion Phase 50-300 μg/kg/min titrated to effect Maintenance of β-blockade
Initiation Timing Start 5 minutes before induction Steady-state achievement
Titration Increase by 50 μg/kg/min every 5 min as needed HR control <100 bpm
Duration Continue through intubation, taper post-procedure Prevent rebound tachycardia

Safety and Adverse Effect Profile

This compound is generally well-tolerated but requires careful hemodynamic monitoring [4].

  • Most Common Adverse Effects: The most frequent adverse reactions are hemodynamic:

    • Asymptomatic hypotension (∼25%)
    • Symptomatic hypotension (∼12%)
    • Bradycardia
  • Management Strategies:

    • Hypotension (SBP <90 mmHg): Reduce or discontinue infusion; administer IV fluids
    • Bradycardia (HR <45 bpm): Decrease/discontinue dose; consider atropine 0.5 mg IV
    • Peripheral extravasation may cause thrombophlebitis
  • Contraindications: Sinus bradycardia, heart block >1st degree, cardiogenic shock, decompensated heart failure, and bronchospastic disease [4].

Conclusion and Research Implications

This compound remains a valuable agent for attenuating the hemodynamic response to laryngoscopy and intubation due to its rapid onset, short duration, and favorable safety profile. Current evidence supports its efficacy particularly for heart rate control, with optimal dosing of 1.5-2 mg/kg IV 2-3 minutes before induction.

For drug development and clinical research, several areas merit investigation:

  • Optimal combination regimens with opioids or α-2 agonists
  • Dose-response relationships in specific subpopulations (elderly, renal impairment)
  • Formulation advancements including topical applications [4]
  • Mechanistic studies exploring anti-inflammatory properties in conditions like septic cardiomyopathy [10]

These application notes provide a framework for preclinical and clinical studies investigating this compound's role in perioperative hemodynamic management.

References

Application Notes & Protocols: Esmolol for Prevention of Reperfusion Ventricular Fibrillation in Cardiac Surgery

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Outcomes

Reperfusion ventricular fibrillation is a common complication following the release of the aortic cross-clamp during open-heart surgery, with reported incidence rates as high as 70-96% [1]. Prophylactic administration of esmolol has been demonstrated to significantly reduce its occurrence and improve postoperative outcomes.

Key Clinical Trial Data

The following table summarizes quantitative findings from recent clinical studies on this compound in cardiac surgery contexts:

Study Focus & Population Intervention Protocol Key Efficacy Findings Key Safety & Outcome Findings

| Prevention of Reperfusion VF (Patients undergoing heart valve or aortic surgery; n=260 planned) [1] [2] | Prophylactic this compound (500 μg/kg bolus, then 100-300 μg/kg/min infusion) vs. Amiodarone (300 mg), administered 10 min before aortic opening. | Primary Outcome: Incidence of reperfusion VF. Secondary Outcomes: Rate of automatic cardiac resuscitation, defibrillation energy/frequency, pacemaker use [1] [2]. | Hemodynamic parameters (HR, MAP, CVP) and blood gas analysis recorded at multiple time points [1]. | | Reduction of Low Cardiac Output Syndrome (LCOS) (Patients with mitral regurgitation undergoing mitral valve surgery; n=322) [3] | this compound administered after anesthesia induction and before aortic cross-clamping. | LCOS incidence significantly reduced: 13.0% (this compound) vs. 30.4% (Control) after propensity matching (p=0.006) [3]. | Peak CK-MB release lower in this compound group (57 ± 31 µg/mL vs. 83 ± 79 µg/mL, p=0.008). Reduced acute kidney injury and shorter ICU stay [3]. | | Adjunct to Cardioplegia (Patients undergoing cardiac surgery) [3] | this compound used before cardioplegia and as a cardioplegia adjuvant. | Reduced cardiac troponin release after surgery, indicating enhanced myocardial protection [3]. | | | Management of Established VF (Patients with left ventricular hypertrophy; n=54) [4] | 1 mg/kg this compound administered 30 seconds before aortic cross-clamp release; repeated if needed for VF. | Adjunctive use for managing VF after it occurs [4]. | |

Pharmacological Profile of this compound

A clear understanding of this compound's pharmacology is essential for protocol design. Its key characteristics are summarized below:

Attribute Description
Drug Class Cardioselective β-1 adrenergic receptor blocker (Class II antiarrhythmic) [5].
Mechanism of Action Competitive antagonist of β-1 receptors, reducing heart rate (negative chronotropy), contractility (negative inotropy), and AV conduction (negative dromotropy) [5].
Onset of Action Very rapid; within 60 seconds [5].
Time to Steady State Within 5 minutes of infusion initiation (2 minutes if a loading dose is used) [5].
Half-Life Extremely short; approximately 9 minutes [5].
Metabolism & Elimination Rapid hydrolysis by erythrocyte esterases; metabolite excreted in urine. No dose adjustment needed for renal or hepatic impairment [5].
Primary Indications FDA-approved for supraventricular tachycardia and perioperative tachycardia/hypertension [5].
Off-Label/Investigational Uses Prevention of reperfusion VF, management of refractory VT/VF, aortic dissection, and cardioprotection during surgery [5].

Detailed Experimental Protocols

Clinical Protocol: Prophylaxis for Reperfusion VF

This protocol is adapted from a registered randomized controlled trial comparing this compound to amiodarone in patients undergoing heart valve or aortic surgery [1].

Objective: To compare the efficacy of prophylactic this compound versus amiodarone in reducing the incidence of reperfusion ventricular fibrillation following open heart surgery.

Study Design: Single-center, prospective, double-blind, randomized controlled trial.

Patient Population:

  • Inclusion Criteria: ASA class II to III patients scheduled for heart valve or aortic surgery [1].
  • Exclusion Criteria: Allergy to amiodarone or this compound; history of bronchial asthma, thoracotomy, or malignant arrhythmia; abnormal liver, kidney, or thyroid function [1].

Randomization & Blinding:

  • 260 patients are randomly assigned to an this compound (intervention) or amiodarone (control) group.
  • An unblinded pharmacist or nurse prepares the medications, while the anesthesiologists, surgeons, and outcome assessors are blinded to the assignment [1].

Anesthesia & Surgical Management:

  • Anesthesia: Induced with midazolam (0.05 mg/kg), etomidate (0.3 mg/kg), sufentanil (0.5 µg/kg), and cis-atracurium (0.2 mg/kg). Maintained with propofol infusion (4-8 mg/kg/h) and supplemental sufentanil/cis-atracurium [1].
  • Monitoring: Standard monitoring includes 5-lead ECG, arterial blood pressure, oxygen saturation, end-tidal CO₂, BIS, and nasopharyngeal temperature [1].
  • CPB: Conducted with a membrane oxygenator, non-pulsatile flow (2.0-2.4 L/min/m²), and MAP maintained at 50-80 mmHg. Myocardial protection is achieved with histidine-tryptophane-ketoglutarate (HTK) cardioplegia [1] [4].

Intervention Protocol:

  • This compound Group: Receives a single bolus of 500 μg/kg over 1 minute, followed by a continuous infusion titrated between 100-300 μg/kg/min. The infusion is started after systemic heparinization and stopped 10 minutes after aortic opening [1].
  • Control Group (Amiodarone): Receives 300 mg of amiodarone 10 minutes before aortic opening [1].

VF Management:

  • If VF occurs after aortic opening, internal electrical defibrillation is initiated at 20 J.
  • If ineffective after two attempts, a third attempt is made at 30 J.
  • If VF persists after three attempts, a second dose of the study medication (per randomization) is administered [1].

Outcome Measures:

  • Primary Outcome: Incidence of VF within 30 minutes of aortic opening during extracorporeal circulation [1].
  • Secondary Outcomes: Energy/frequency of electrical defibrillation, rate of automatic cardiac resuscitation, pacemaker use, hemodynamic parameters (HR, MAP, CVP), and blood gas analysis at predefined time points [1].
Experimental Protocol: Myocardial Infarct Size Reduction (Rodent Model)

This in vivo protocol elucidates the cardioprotective mechanism of this compound, particularly in combination with milrinone [6].

Objective: To determine whether late-ischemia/early reperfusion therapy with this compound, alone or in combination with milrinone, reduces left ventricular myocardial infarct size via the PKA/Akt signaling pathway.

Animal Model: Rat model of acute myocardial infarction (30-minute coronary artery ischemia followed by 4-hour reperfusion) [6].

Experimental Groups:

  • Saline control
  • This compound alone (10 μg/kg/min)
  • Milrinone alone (5 μg/kg/min)
  • This compound + Milrinone combination
  • This compound + Milrinone + PKA inhibitor (Rp-cAMPS, 2 mg/kg)
  • This compound + Milrinone + Akt inhibitor (AKT 1/2 kinase inhibitor, 2 mg/kg)

Dosing Regimen:

  • All drugs are administered via intravenous infusion over 10 minutes, beginning 5 minutes before the onset of reperfusion and continuing for the first 5 minutes of reperfusion [6].

Primary Outcome Measure:

  • Left Ventricular Myocardial Infarct Size (IS): Measured after 4 hours of reperfusion and expressed as a percentage of the area at risk [6].

Mechanistic Assessments:

  • Myocyte Apoptosis: Assessed via TUNEL staining.
  • Signaling Pathway Activation: Measured by myocardial PKA activity and phosphorylated Akt (pAkt) levels using Western blot or ELISA [6].

Mechanism of Action & Signaling Pathways

Beyond its immediate beta-blocking effects, this compound appears to activate intrinsic cardioprotective signaling pathways, particularly when administered at the critical transition from ischemia to reperfusion.

G IschemiaReperfusion Ischemia/Reperfusion Catecholamines High Catecholamine Surge IschemiaReperfusion->Catecholamines Beta1Blockade β₁-Adrenergic Receptor Blockade Beta2_Stim Unopposed β₂-AR Stimulation Beta1Blockade->Beta2_Stim  Enables Invis PKA_Act PKA Activation Akt_Act Akt Phosphorylation & Activation PKA_Act->Akt_Act AntiApoptosis Anti-Apoptotic Effects Akt_Act->AntiApoptosis MyocyteProtection Reduced Myocyte Death AntiApoptosis->MyocyteProtection InfarctReduction Reduced Myocardial Infarct Size MyocyteProtection->InfarctReduction Catecholamines->Beta1Blockade  Context for cAMP ↑ Intracellular cAMP Beta2_Stim->cAMP Milrinone Milrinone (PDE3 Inhibitor) Milrinone->cAMP Synergistic with cAMP->PKA_Act

Diagram 1: Proposed Cardioprotective Signaling Pathway of this compound during Reperfusion. This diagram integrates findings from mechanistic studies. Beta-1 blockade by this compound during the high catecholamine surge of reperfusion may allow unopposed stimulation of beta-2 adrenergic receptors (β₂-AR). This, potentially synergistically with PDE3 inhibitors like milrinone, elevates cAMP, activating Protein Kinase A (PKA). PKA subsequently phosphorylates and activates Akt, a key survival kinase, leading to anti-apoptotic effects and reduced infarct size [6].

Formulation, Dosing, and Administration

Recommended Dosing for Research Protocols

The following table provides specific dosing information for implementing this compound in experimental and clinical protocols.

Context Loading Dose Maintenance Infusion Notes
Prophylaxis for Reperfusion VF [1] 500 μg/kg over 1 min 100-300 μg/kg/min Start before aortic unclamping; stop 10 min after.

| Perioperative Tachycardia/Hypertension [5] | 500 μg/kg over 1 min OR 1000 μg/kg over 30 sec | 50-300 μg/kg/min | Titrate to desired heart rate and blood pressure. | | Refractory VF (Off-label) [5] | 500 μg/kg bolus | 50 μg/kg/min | Requires further clinical validation. | | Rodent MI/R Model [6] | N/A | 10 μg/kg/min for 10 min | Infused over the late-ischemia/early-reperfusion period. |

Administration Notes:

  • Formulation: this compound is available as an intravenous injection (10 mg/mL) or in premixed bags (e.g., 10 mg/mL or 20 mg/mL) [5].
  • Compatibility: It can be administered via central or peripheral venous access. Care should be taken to avoid extravasation, which can cause thrombophlebitis [5].
  • Titration: Due to its short half-life, the effect of this compound diminishes quickly after discontinuation. It does not require a tapering schedule [5].

Conclusion and Research Outlook

This compound represents a promising therapeutic agent for preventing reperfusion injury and VF in cardiac surgery. Its unique combination of rapid onset, short duration of action, and potential activation of intrinsic cardioprotective pathways makes it a valuable subject for further research. Key areas for future investigation include:

  • Definitive Efficacy: Confirming the hypothesis from ongoing trials that this compound is superior to amiodarone for reperfusion VF prophylaxis [1].
  • Combination Therapies: Exploring the synergistic potential of this compound with other agents, such as milrinone, to amplify cardioprotection [6].
  • Biomarker Validation: Correlating this compound use with robust biomarkers of myocardial protection, such as troponin and CK-MB release [3].
  • Long-term Outcomes: Establishing the impact of this compound-mediated cardioprotection on hard clinical outcomes like long-term survival and heart failure incidence.

References

esmolol bolus dose prehospital emergency medical services

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Refractory Ventricular Fibrillation (RVF) is a life-threatening condition characterized by persistent VF despite standard Advanced Cardiac Life Support (ACLS) measures, including at least three defibrillation attempts, epinephrine, and an antiarrhythmic like amiodarone [1] [2]. It represents a specific subset of out-of-hospital cardiac arrest (OHCA) with notoriously dismal outcomes [1].

The physiological rationale for using esmolol, an ultrashort-acting, cardioselective β-1 adrenergic receptor blocker, stems from the understanding that RVF is often driven by a profound adrenergic surge, frequently secondary to acute coronary occlusion and myocardial ischemia [1]. By competitively antagonizing catecholamines at β-1 receptors in the heart, this compound can decrease heart rate, contractility, and conduction velocity. This reduction in myocardial oxygen demand and attenuation of the adrenergic storm may help stabilize the myocardium and facilitate successful defibrillation [3].

Summary of Clinical Evidence

The table below summarizes key findings from recent studies investigating prehospital this compound for RVF.

Study Type & Reference Patient Population This compound Dosing Regimen Key Efficacy Findings Key Feasibility & Safety Findings

| Retrospective Analysis [1] | 70 patients with RVF (61 received this compound) vs. 63 historical controls | Single IV bolus of 0.5 mg/kg | • Prehospital ROSC: 38% (this compound) vs. 24% (control); p=0.09 • Survival to Discharge: 5 patients in each group | • Feasibility: 87% of eligible RVF patients received this compound • No major safety concerns reported in this cohort | | Systematic Review [4] | 2 observational studies (66 total patients) | Varied (e.g., 500 mcg/kg bolus, 50-100 mcg/kg/min infusion) | • Sustained ROSC: Significantly more common with this compound (Pooled RR not provided) • Survival to Discharge: No statistically significant difference | • Evidence Quality: Very low (GRADE), high risk of confounding • Conclusion: Inconclusive, more trials needed | | Scoping Review [2] [5] | 2 peer-reviewed articles (22 patients received this compound) | Not specified in review | • Sustained ROSC: More common in this compound group • Neurological Outcome: No significant findings | • Evidence Base: Paucity of research, limited evidence to support widespread use |

Detailed Experimental Protocol for Prehospital Administration

Based on the most successful feasibility study [1], the following protocol can be adapted for research or clinical application.

Patient Identification and Inclusion Criteria
  • Population: Adult patients (≥18 years) experiencing non-traumatic OHCA.
  • Rhythm: RVF, defined as persistent VF despite [1]:
    • High-quality CPR.
    • At least 3 defibrillation attempts.
    • At least 3 doses of 1 mg epinephrine.
    • Administration of a standard antiarrhythmic (e.g., 300 mg amiodarone).
This compound Dosing and Administration
  • Medication Preparation: this compound injection (10 mg/mL) [6].
  • Dose: Single IV/IO bolus of 0.5 mg/kg [1].
  • Administration: Administer the bolus push during ongoing CPR.
  • Note: This prehospital bolus-dose protocol differs from the infusion regimens used in-hospital for other indications (e.g., SVT), which often involve 500 mcg/kg over 1 min followed by a 50-200 mcg/kg/min infusion [3] [7] [6].
Implementation and Training (Critical Success Factors)

A high-fidelity training program for EMS clinicians is essential for protocol success, as demonstrated in the feasibility study [1]:

  • Mandatory Training Session (e.g., 2 hours): Covered cardiac arrest physiology, RVF pathophysiology, this compound pharmacology, and the updated treatment protocol.
  • Assessment: Included written and psychomotor examinations to demonstrate competency.
  • Reinforcement: Used ongoing educational materials like podcasts to maintain knowledge.
Data Collection and Outcomes for Research

For research purposes, key data points and outcomes should be systematically collected:

  • Patient Demographics: Age, sex, bystander CPR.
  • Arrest Details: Time to first epinephrine, total epinephrine doses, total defibrillations, EMS scene time.
  • Primary Outcomes: Prehospital ROSC, survival to hospital admission.
  • Secondary Outcomes: 24-hour survival, survival to hospital discharge, neurological status at discharge (e.g., Cerebral Performance Category score).

The following workflow diagram illustrates the patient pathway and decision points for this protocol.

Start Adult Non-Traumatic OHCA IdentifyRVF Identify Refractory VF (RVF) • Persistent VF after • 3 Defibrillations • 3 Doses Epinephrine • Antiarrhythmic Start->IdentifyRVF Administerthis compound Administer this compound 0.5 mg/kg IV/IO Bolus IdentifyRVF->Administerthis compound ContinueACLS Continue Standard ACLS Care Administerthis compound->ContinueACLS Outcomes Assess Outcomes • Prehospital ROSC • Survival to Admission • 24-Hour Survival ContinueACLS->Outcomes

Safety and Monitoring Considerations

While the reviewed studies reported successful implementation without major safety events, this compound is a potent cardiovascular agent with known risks that require vigilant monitoring [3] [8] [9].

  • Common Adverse Effects: The most frequently reported reactions are related to hemodynamic compromise:
    • Symptomatic Hypotension (dizziness, sweating): Occurs in >10% of patients.
    • Asymptomatic Hypotension.
    • Bradycardia (slow heart rate) [3] [6].
  • Contraindications: this compound is contraindicated in patients with known hypersensitivity to the drug, severe sinus bradycardia, heart block greater than first degree, sick sinus syndrome, decompensated heart failure, and cardiogenic shock [6].
  • Special Populations: Use with extreme caution in patients with a history of bronchospasm (e.g., asthma, COPD) as beta-blockers can potentially cause airway constriction, even cardioselective ones like this compound at high doses [3] [9].

Future Research Directions

The current body of evidence, while promising, is insufficient to support the routine implementation of prehospital this compound for RVF. Key priorities for future research include [2] [4]:

  • High-Quality Trials: Well-designed, randomized controlled trials (RCTs) are urgently needed to definitively assess the efficacy of this compound compared to standard care on critical outcomes like survival to discharge with good neurological function.
  • Optimal Dosing and Timing: Investigation into the ideal dosing regimen (e.g., single bolus vs. bolus plus infusion) and the optimal timing of administration during resuscitation.
  • Synergistic Effects: Research to understand if this compound works best as part of a bundled therapy and its interaction with other medications like epinephrine.

Conclusion

The administration of a single 0.5 mg/kg this compound bolus in the prehospital setting is feasible for well-trained EMS personnel and may improve the likelihood of achieving ROSC in patients with RVF. However, evidence from robust clinical trials linking this intervention to improved long-term survival is still lacking. Future high-quality RCTs will be essential to define the precise role, if any, of this compound in the management of this critical condition.

References

esmolol hypotension management dose titration

Author: Smolecule Technical Support Team. Date: February 2026

Esmolol Dosing & Titration Protocols

The tables below summarize the approved indications and corresponding dosing regimens for this compound. Note that all dosages are for intravenous administration [1] [2].

Indication Loading Dose Initial Maintenance Infusion Titration & Maximum Dose
Supraventricular Tachycardia (SVT) / Noncompensatory Sinus Tachycardia [1] [2] 500 mcg/kg over 1 min [1] 50 mcg/kg/min for 4 min [1] ↑ by 50 mcg/kg/min increments every 4+ min. Max: 200 mcg/kg/min [1] [2].
Perioperative Tachycardia & Hypertension (Gradual Control) [1] [3] 500 mcg/kg over 1 min [1] 50 mcg/kg/min for 4 min [1] Re-bolus & ↑ infusion to 100 mcg/kg/min. Max for tachycardia: 200 mcg/kg/min; for hypertension: 300 mcg/kg/min [1] [2].
Perioperative Tachycardia & Hypertension (Immediate Control) [3] 1 mg/kg (or 80 mg fixed dose) over 30 sec [3] 150 mcg/kg/min [3] Titrate as required. Max: 300 mcg/kg/min [2].
Hypertensive Emergency (Off-label) [1] 500-1000 mcg/kg over 1 min [1] 50 mcg/kg/min [1] Titrate to max of 200-300 mcg/kg/min [1].
Aortic Dissection (Off-label) [1] 500 mcg/kg over 2-5 min [1] 10-20 mcg/kg/min [1] -

Managing this compound-Induced Hypotension

Hypotension is the most frequent adverse reaction to this compound [1] [2]. The following workflow and guidance are critical for managing this effect in a research or clinical setting.

hypotension_management start Symptomatic or Asymptomatic Hypotension Detected step1 Reduce Infusion Rate by 50% or Discontinue Infusion start->step1 step2 Monitor Vital Signs (Blood Pressure, Heart Rate) step1->step2 decision Hypotension Persists? step2->decision step3 Trendelenburg Position IV Fluid Administration decision->step3 Yes end Hemodynamic Status Stabilized decision->end No step3->step2 Re-evaluate

Supporting Rationale and Actions:

  • Primary Action (Reducing/Stopping Infusion): this compound's ultra-short half-life of approximately 9 minutes means pharmacological effects begin to diminish within 10-30 minutes after infusion cessation [1]. This makes dosage adjustment the most direct and effective intervention.
  • Supportive Measures: For significant or symptomatic hypotension, placing the patient in the Trendelenburg position and administering IV fluids are standard supportive measures to support blood pressure.
  • Monitoring: Continuous monitoring of blood pressure and heart rate is essential to gauge the response to interventions and guide further management.

Key Experimental & Clinical Considerations

For researchers designing studies or troubleshooting experiments with this compound, the following factors are crucial.

Consideration Description & Impact on Research
Pharmacokinetics Rapid hydrolysis by erythrocyte esterases; not reliant on hepatic or renal function. No dosage adjustment needed in renal/hepatic impairment [1] [4].
Mechanism of Action Cardioselective β-1 adrenergic blocker (Class II antiarrhythmic). Negative chronotropic and inotropic effects reduce heart rate, contractility, and myocardial oxygen demand [1] [4].
Drug Interactions Serious interactions with other CV drugs: concurrent IV use with verapamil is contraindicated (risk of bradycardia, asystole). Use cautiously with digoxin, clonidine, and diltiazem [3] [2].
Contraindications Severe sinus bradycardia, heart block >1st degree, sick sinus syndrome, decompensated HF, cardiogenic shock, pulmonary hypertension [2].
Special Populations Pregnancy (Category C): Can cause fetal bradycardia. Pediatrics: Safety not established; use is off-label. Geriatrics: Initiate at lower end of dosing range [1].

FAQs for Research Scenarios

Q1: How should a subject be transitioned from an this compound infusion to a long-term oral beta-blocker?

  • A: After the first dose of the alternative oral drug, reduce the this compound infusion rate by 50%. Following the second oral dose, monitor the subject's response for one hour. If control is maintained, the this compound infusion can be discontinued [2].

Q2: What is the stability and compatibility of this compound with common IV fluids?

  • A: this compound is compatible with several common IV fluids, including Dextrose (5%) and Sodium Chloride (0.9%) injections, and is stable for at least 24 hours. It is not compatible with Sodium Bicarbonate (5%) and can form a precipitate with furosemide [2].

Q3: Why might a high this compound dose fail to control heart rate, and what should be done?

  • A: Doses above 200 mcg/kg/min provide little additional heart rate reduction while increasing adverse effects [2]. If rate control is inadequate at maximum recommended doses, the underlying condition should be re-evaluated, and transition to a different antiarrhythmic class should be considered.

References

esmolol bradycardia treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Esmolol Fact Sheet for Researchers

The table below summarizes key information about this compound from the search results, which is essential for designing experimental protocols.

Aspect Details
Mechanism of Action Cardioselective β-1 adrenergic receptor antagonist (class II antiarrhythmic). Competitively blocks catecholamines, providing negative chronotropic and inotropic effects. [1] [2]

| Pharmacokinetics | Onset of action: Within 60 seconds. [1] [2] Half-life: Approximately 9 minutes. [3] [1] [2] Metabolism: Rapid hydrolysis by erythrocyte esterases. [1] [2] | | FDA-Approved Indications | Short-term management of supraventricular tachycardia (e.g., atrial fibrillation/flutter) and non-compensatory sinus tachycardia. [1] | | Common Off-Label Uses in Research | Sepsis/Septic shock, Traumatic Brain Injury (TBI), ST-Elevation Myocardial Infarction (STEMI), Acute Pancreatitis. [3] [4] [5] | | Common Adverse Reactions | Asymptomatic hypotension (25%), Symptomatic hypotension (12%), bradycardia, hemodynamic compromise. [1] | | Toxicity / Overdose | Symptoms include severe bradycardia, hypotension, cardiac arrest, electromechanical dissociation, and loss of consciousness. [2] |

Managing Bradycardia and Hypotension

Since a definitive clinical protocol was not found, the following guidance is synthesized from the search results and general medical knowledge. This is for informational purposes only and must not replace institution-specific Standard Operating Procedures (SOPs).

Action Rationale & Methodological Notes
1. Immediate Cessation This compound's short half-life (9 min) means effects begin to reverse quickly after stopping the infusion. This is the first and most critical step. [3] [1]

| 2. Hemodynamic Support | Fluid Administration: Consider a fluid challenge if hypotension is present and the subject's volume status permits. [4] Vasopressors: In severe cases, vasopressors like norepinephrine may be required to support blood pressure. [4] [6] | | 3. Advanced Interventions | Atropine: Can be used to treat significant bradycardia. [1] Vasoactive Infusions: Inotropes like dobutamine may be needed if there is associated low cardiac output. [5] | | Key Experimental Consideration | Titrate this compound to a physiological goal (e.g., a percentage reduction in heart rate) rather than a fixed high dose. This personalized approach can mitigate the risk of adverse events. [3] |

Frequently Asked Questions (FAQs) for Experimental Design

  • Q: What are the practical advantages of using this compound in early-phase critical illness research?

    • A: Its rapid onset (~5 min to steady state) and short half-life (~9 min) allow for quick titration and rapid reversal of effects if adverse events like bradycardia or hypotension occur. This makes it safer for studying hemodynamically unstable conditions. [3]
  • Q: Can this compound have beneficial effects at doses that do not cause bradycardia?

    • A: Yes, some experimental studies suggest that low, non-chronotropic doses of this compound can improve cardiac function, vascular reactivity, and modulate inflammatory pathways (e.g., reducing IL-6) in models like septic shock. [6]
  • Q: What is a key safety consideration when testing this compound in conditions like traumatic brain injury?

    • A: The primary risk is exacerbating secondary brain injury by causing hypotension. Research protocols must carefully balance the potential benefits of beta-blockade with the imperative to maintain adequate cerebral perfusion pressure. [3]

Experimental Workflow for HR Control

The diagram below outlines a generalized safety-focused workflow for administering this compound in an experimental setting, based on common principles from the reviewed studies.

G Start Subject on this compound Infusion Decision1 Heart Rate < Target or Signs of Hypotension? Start->Decision1 Action1 Stop this compound Infusion Decision1->Action1 Yes Action4 Continue this compound Infusion and Monitor Decision1->Action4 No Action2 Assess Hemodynamic Status Action1->Action2 Decision2 Bradycardia/Symptomatic Hypotension Present? Action2->Decision2 Action3 Provide Supportive Care (Fluids, Vasopressors) Decision2->Action3 Yes Reassess Re-assess Subject Stability Decision2->Reassess No Action3->Reassess Reassess->Decision1 Re-evaluate

The provided information and workflow should serve as a starting point. It is crucial that you consult your institution's safety committee and develop detailed, validated protocols before beginning any experimentation.

References

esmolol weaning failure alternative beta blockers

Author: Smolecule Technical Support Team. Date: February 2026

Landiolol vs. Esmolol at a Glance

Feature Landiolol This compound
β1-Selectivity 8x greater than this compound [1] [2] [3] Baseline level of selectivity [3]
Typical Starting Dose 1 µg/kg/min [1] [2] 50 µg/kg/min [1] [2]
Typical Max Dose 10 µg/kg/min [1] [2] 200 µg/kg/min [1] [2]
Heart Rate Reduction More rapid and substantial (-40 ± 20 BPM) [1] [2] Less substantial (-30 ± 16 BPM) [1] [2]
Impact on Blood Pressure No significant reduction in Mean Arterial Pressure (MAP) [1] [2] [4] Significant reduction in MAP [1] [2] [4]
Proposed Key Advantage Potent heart rate control without associated hemodynamic deterioration (hypotension) [1] [2] -

Experimental Protocol for Comparison

For researchers designing studies on weaning failure, the methodology from the 2025 study provides a robust model. The following diagram outlines the core workflow of this randomized, open-label trial.

G Start Patient Population: Post-vascular surgery adults in ICU LVEF <40%, NYHA Class >II Exclusion Key Exclusions: Contraindications to β-blockers Cardiogenic shock Severe bradycardia Asthma Start->Exclusion Randomize Randomization Exclusion->Randomize Intervention Intervention Randomize->Intervention GroupA Landiolol Group (n=19) Infusion: 1 µg/kg/min Titrate up to 10 µg/kg/min Primary Primary Endpoint: Incidence of hypotension (MAP <60 mmHg) GroupA->Primary GroupB This compound Group (n=20) Infusion: 50 µg/kg/min Titrate up to 200 µg/kg/min GroupB->Primary Intervention->GroupA Intervention->GroupB Secondary Secondary Endpoints: Heart rate, SAP, DAP, MAP, Rhythm Bradycardia, pulmonary edema, etc. Primary->Secondary

Key Methodological Details:

  • Study Design: Single-center, prospective, randomized, open-label [1] [2].
  • Population: The study enrolled 39 postoperative patients with cardiac dysfunction (mean left ventricular ejection fraction of 36.6%) after major vascular surgery [1] [2].
  • Intervention: Drug infusions began at the start of the respiratory weaning procedure, without a loading dose. Doses were titrated based on hemodynamic response [1] [2].
  • Monitoring: Hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure) were recorded every minute up to 30 minutes after extubation [1] [2].

Key Considerations for Researchers

  • Mechanism of Action: Both this compound and landiolol are ultra-short-acting, cardioselective β1-adrenoceptor antagonists. Landiolol's higher β1-selectivity is believed to be the reason for its more favorable profile regarding blood pressure stability [1] [2] [3].
  • Clinical Context: This evidence supports the use of landiolol specifically during the weaning and extubation of ICU patients with pre-existing reduced ejection fraction, where tachycardia is poorly tolerated but hypotension must be avoided [1] [2].
  • Broader Research Context: The use of beta-blockers like this compound to facilitate weaning is also being explored in other complex scenarios, such as weaning from veno-arterial extracorporeal membrane oxygenation (VA-ECMO), by modulating neurohumoral activation and improving ventricular-arterial coupling [5].

References

optimizing esmolol infusion rates septic shock

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: Esmolol in Septic Shock

Recent meta-analyses of Randomized Controlled Trials (RCTs) provide evidence for the potential benefits of this compound. The table below summarizes key quantitative findings:

Outcome Measure Effect of this compound Statistical Summary References
28-day Mortality Significant reduction RR: 0.69 (95% CI: 0.60 to 0.81); P < 0.0001 [1] [2] [1] [2] [3]
Heart Rate (HR) Significant reduction SMD: -1.15 (95% CI: -1.34 to -0.96); P < 0.0001 [1] [2] [1] [2] [3]
Cardiac Troponin I (cTnI) Significant reduction SMD: -0.88 (95% CI: -1.13 to -0.64); P < 0.0001 [1] [2] [1] [2] [3]
ICU Length of Stay Significant reduction SMD: -0.46 (95% CI: -0.62 to -0.30); P < 0.0001 [1] [2] [1] [2]
Mechanical Ventilation Duration Significant reduction SMD: -0.28 (95% CI: -0.48 to -0.09); P = 0.004 [1] [2] [1] [2]
Norepinephrine (NE) Dosage No significant change SMD: 0.08 (95% CI: -0.13 to 0.29); P = 0.46 [1] [2] [1] [2]
Mean Arterial Pressure (MAP) No significant change SMD: 0.17 (95% CI: -0.07 to 0.40); P = 0.16 [1] [2] [1] [2] [4]

Experimental Protocols for Research

For researchers designing studies, here are methodologies from key clinical investigations.

Patient Selection & Inclusion Criteria

The foundational step is to identify the correct patient population [5].

  • Diagnosis: Patients should meet the Sepsis-3 criteria for septic shock [6].
  • Hemodynamic Status: The primary inclusion criterion is persistent tachycardia (HR > 95 bpm) after initial hemodynamic stabilization, including adequate volume resuscitation and achieving conventional resuscitation endpoints [5] [7] [8]. This tachycardia is considered non-compensatory and a marker of sympathetic overstimulation [5].
This compound Dosing & Titration Protocols

A common approach is to titrate this compound to a target heart rate. The following table synthesizes protocols from recent research:

Protocol Aspect Commonly Used Parameters Example from Literature
Target Heart Rate 80–100 beats per minute 80–94 bpm [3] [8]
Initial/Bolus Dose Often used, but practices vary. 500 mcg/kg over 1 minute [9]
Initial Infusion Rate Start low and titrate. 0.05 mg/kg/min [3]
Titration Increase incrementally to achieve target HR. Increase by 50 mcg/kg/min every 4-10 minutes [6] [9]
Maximum Dose Defined to limit risk of adverse effects. 0.2–0.3 mg/kg/min or 2000 mg/h [1] [2]
Treatment Duration Typically >48 hours, often 3-7 days. "Early and prolonged administration" (3-7 days) [6]
Monitoring & Data Collection

A comprehensive monitoring protocol should be established.

  • Core Hemodynamics: Continuous monitoring of HR, MAP, Central Venous Pressure (CVP), and Norepinephrine dosage [6] [7].
  • Cardiac Performance: Stroke Volume (SV), Cardiac Output (CO), Left Ventricular Ejection Fraction (LVEF), and dP/dt max [7] [8].
  • Inflammatory & Immune Markers: Interleukin-6 (IL-6), Procalcitonin (PCT), and CD4+/CD8+ T-cell counts to assess immunomodulatory effects [6].
  • Outcome Measures: 28-day all-cause mortality is the standard primary outcome [1] [3] [4].

Troubleshooting & FAQs

This section addresses common experimental and clinical concerns.

  • Q1: Does this compound worsen hypotension or reduce cardiac output in septic shock?

    • Evidence: Studies show that despite reducing HR, this compound does not significantly reduce MAP or Cardiac Index (CI). The reduction in HR is compensated by an increase in Stroke Volume (SV), maintaining overall CO. This indicates improved cardiac efficiency [7] [4] [8].
  • Q2: What are the critical safety thresholds for stopping this compound in a trial?

    • Clear Stopping Criteria: The infusion should be reduced or discontinued if significant hypotension (MAP < 65 mmHg) or bradycardia (HR < 60 bpm) occurs despite vasopressor support [6] [9].
    • Monitoring: Watch for a sustained increase in norepinephrine requirements to maintain MAP, which may indicate that this compound is no longer tolerable.
  • Q3: How does this compound provide benefits beyond heart rate control?

    • Cardioprotection: Reducing heart rate lowers myocardial oxygen demand, which is likely why this compound treatment leads to a significant reduction in cardiac troponin I levels, indicating less myocardial injury [1] [3].
    • Immunomodulation: Emerging evidence suggests this compound can bidirectionally regulate immune function by modulating CD4+ and CD8+ T-cell counts, potentially countering sepsis-induced immunosuppression [6].

The following workflow diagram summarizes the key decision points in a proposed this compound research protocol.

Start Patient with Septic Shock Stabilize Achieve Initial Hemodynamic Stabilization (24-36 hrs) Start->Stabilize CheckHR Persistent Tachycardia (HR > 95 bpm)? Stabilize->CheckHR Exclude Exclude from Protocol CheckHR->Exclude No Include Include in this compound Protocol CheckHR->Include Yes Titrate Initiate & Titrate this compound Target HR: 80-100 bpm Include->Titrate Monitor Continuous Monitoring: - HR & MAP - Norepinephrine Dose - Stroke Volume Titrate->Monitor Stable Hemodynamically Stable? Monitor->Stable Stable:s->Titrate:n Yes Adverse Significant Hypotension (MAP < 65 mmHg) or Bradycardia (HR < 60 bpm) Stable->Adverse No Adjust Reduce or Discontinue this compound Adverse->Adjust

Important Disclaimer for Researchers

The information provided is for research and informational purposes only. The use of this compound in septic shock is not currently a standard of care and remains an off-label application of the drug, which is officially approved for conditions like supraventricular tachycardia [9]. All experimental protocols must be conducted under appropriate ethical oversight and institutional approval.

References

esmolol hemodynamic monitoring parameters MAP CVP

Author: Smolecule Technical Support Team. Date: February 2026

Hemodynamic Monitoring Parameters for Esmolol

The tables below summarize the hemodynamic changes observed in clinical studies after this compound administration in patients with septic shock.

Table 1: Key Hemodynamic Parameter Changes (Morelli et al., 2015-inspired protocol) This table summarizes findings from a study where this compound was titrated to control heart rate 24 hours after hemodynamic optimization in 56 septic shock patients [1].

Parameter Pre-Esmolol (Mean) Post-Esmolol (Mean) P-value
Heart Rate (HR) 116.8 beats/min 90.6 beats/min < 0.001
Cardiac Index (CI) 4.0 L/min/m² 3.3 L/min/m² < 0.001
Stroke Index (SI) 34.1 mL/m² 36.6 mL/m² < 0.01
Mean Arterial Pressure (MAP) Not significantly changed Not significantly changed > 0.05
Systemic Vascular Resistance Index (SVRI) 15.14 mmHg/min/m²/L 18.25 mmHg/min/m²/L < 0.001
Central Venous Pressure (CVP) Not significantly changed Not significantly changed > 0.05
Blood Lactate 4.0 mmol/L 3.6 mmol/L < 0.05
Central Venous-to-Arterial CO2 Difference (Pcv-aCO2) 6.3 mmHg 4.9 mmHg < 0.001

Table 2: Hemodynamic Parameter Changes (Esmosepsis Pilot Study) This table summarizes findings from a pilot study where this compound was administered very early (median 9 hours) after norepinephrine initiation in 9 hyperkinetic septic shock patients. Note the different cardiac index response [2].

Parameter Baseline (H0) During this compound Infusion After this compound Cessation (H7)
Heart Rate (HR) 115 (110-125) beats/min 100 (92-103) beats/min Returned to baseline
Cardiac Index (CI) 4.2 (3.1-4.4) L/min/m² 2.9 (2.5-3.7) L/min/m² Returned to baseline
Indexed Stroke Volume (SVI) Remained unchanged Remained unchanged -
Norepinephrine Dose 0.49 (0.34-0.83) μg/kg/min 0.78 (0.3-1.11) μg/kg/min -

Experimental Protocols & Methodologies

Here are detailed methodologies from the cited studies for your experimental design.

1. Protocol for this compound Administration 24 Hours Post-Stabilization

This protocol is based on the study that reported beneficial hemodynamic effects [1].

  • Patient Population: Adults with septic shock (Sepsis-3 criteria) admitted to the ICU.
  • Inclusion Criteria:
    • >24 hours after ICU admission.
    • HR > 95 bpm after initial hemodynamic optimization.
    • Requiring norepinephrine (≥ 0.10 μg/kg/min) to maintain MAP > 65 mmHg.
    • Adequate volume status (Global End-Diastolic Volume Index, GEDVI > 700 mL/m²).
  • This compound Administration:
    • Loading Dose: 0.25–0.5 mg/kg IV over at least 1 minute.
    • Maintenance Dose: 0.05 mg/kg/min via IV infusion, titrated by the physician to a target HR of 80-94 bpm.
  • Key Monitoring: In addition to standard vital signs, the study utilized pulse indicator continuous cardiac output (PICCO) monitoring to measure CI, GEDVI, and systemic vascular resistance indices.

2. Protocol for Early this compound Use in Hyperkinetic Shock (Pilot Study)

This protocol highlights the risks of very early administration and the importance of careful patient selection [2].

  • Patient Population: Septic shock patients with a hyperkinetic state.
  • Inclusion Criteria:
    • >18 years old, at least 6 hours after norepinephrine start and fluid optimization.
    • Cardiac Index > 3 L/min/m² and Heart Rate > 100 beats/min.
  • This compound Administration:
    • Initiation: Started at 7.5 μg/kg/min.
    • Titration: Increased by 7.5 μg/kg/min every 5 minutes until a 20% reduction in HR was achieved.
    • Maximum Dose: 200 μg/kg/min. Treatment duration was a maximum of 6 hours.
  • Rescue Protocol: For a decrease in MAP, norepinephrine was increased by 0.02 μg/kg/min. Preload dependency was assessed via passive leg raising and fluid challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary hemodynamic goal of using this compound in septic shock research? The primary goal is to control excessive heart rate, which reduces myocardial oxygen demand and increases diastolic filling time. This can improve stroke volume and oxygen supply/demand balance, despite a reduction in cardiac output [1].

Q2: Why did cardiac index decrease in one study but not others, and how should I monitor for this? The effect on cardiac output is context-dependent. A significant decrease is more likely with early administration in hyperkinetic shock, where tachycardia may be a compensatory mechanism [2]. In stabilized patients, a controlled reduction in CI is expected and may be beneficial if stroke volume and tissue perfusion are maintained [1].

  • Troubleshooting: Closely monitor Stroke Volume and Systemic Vascular Resistance. An increase in these parameters can offset the reduced HR, maintaining adequate MAP and perfusion. Continuously assess tissue perfusion with lactate and Pcv-aCO2 [1].

Q3: My experimental subject became hypotensive after this compound administration. What are the immediate steps? This is a known risk, particularly if the subject is preload dependent or has underlying myocardial depression [2].

  • Stop the this compound infusion. Its half-life is very short (about 9 minutes), so effects will dissipate quickly [3].
  • Increase vasopressor support. As per the pilot study protocol, be prepared to titrate norepinephrine upward to maintain MAP > 65 mmHg [2].
  • Check for preload dependency. Perform a fluid challenge or passive leg raising test if the volume status is uncertain [2].
  • Re-evaluate inclusion criteria. Ensure the subject has adequate cardiac function and is not relying on high sympathetic drive to maintain output.

Experimental Workflow & Hemodynamic Relationships

The following diagram illustrates the logical workflow for administering and monitoring this compound in an experimental septic shock model, integrating the protocols and troubleshooting points above.

G cluster_params Key Monitoring Parameters Start Septic Shock Model (Stabilized) Decision1 Meets Inclusion Criteria? (HR > 95 bpm, MAP > 65 mmHg on Norepinephrine) Start->Decision1 Monitor Baseline Hemodynamic Measurement Decision1->Monitor Yes End End Decision1->End No Administer Administer this compound (Titrate to Target HR) Monitor->Administer Decision2 Significant MAP Drop or CI Decrease? Administer->Decision2 Action Intervention: 1. Reduce/Esmolol 2. ↑ Norepinephrine 3. Check Preload Decision2->Action Yes Success Stable Hemodynamics Proceed with Protocol Decision2->Success No Action->Decision2 Re-assess Success->End Continue Monitoring HR Heart Rate (HR) MAP Mean Arterial Pressure (MAP) CI Cardiac Index (CI) SVI Stroke Volume Index (SVI) SVRI Systemic Vascular Resistance (SVRI) Perfusion Tissue Perfusion (Lactate, Pcv-aCO2)

The relationship between Mean Arterial Pressure (MAP), Cardiac Output (CO), and Systemic Vascular Resistance (SVR) is fundamental to interpreting the hemodynamic effects of this compound, as defined by the formula: MAP ≈ CO × SVR [4]. This compound's primary effect is to reduce Heart Rate (a component of CO), which can lower MAP. The clinical goal is for this to be counterbalanced by a rise in Stroke Volume and SVR, stabilizing MAP and improving efficiency [1].

References

esmolol contraindications bronchospasm COPD

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Contraindication Explained

Esmolol carries a contraindication for use in patients with bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. This is because beta-blockers can block the beta-2 adrenergic receptors in the lungs, leading to constriction of bronchial smooth muscle [3].

This compound is a cardioselective beta-blocker, meaning it preferentially blocks beta-1 receptors in the heart at therapeutic doses. However, this selectivity is dose-dependent and not absolute. At higher infusion doses, its selectivity diminishes, and it may begin to block beta-2 receptors, increasing the risk of bronchospasm [3] [4].

Mechanism of Bronchospasm Risk

The risk of bronchospasm arises from the blockade of beta-2 adrenergic receptors in the lungs. The diagram below illustrates this pathway and this compound's mechanism of action.

G cluster_norm Normal State cluster_receptors Receptor Activation cluster_effects Physiological Effects cluster_drug This compound Effect cluster_block Receptor Blockade cluster_outcomes Therapeutic & Adverse Outcomes Catecholamines Catecholamines Beta1 Beta-1 Receptor (Heart) Catecholamines->Beta1 Beta2 Beta-2 Receptor (Lungs) Catecholamines->Beta2 HeartEffects ↑ Heart Rate ↑ Contractility Beta1->HeartEffects LungEffects Bronchodilation Beta2->LungEffects This compound This compound Beta1_Blocked Beta-1 Blockade (Cardioselective) This compound->Beta1_Blocked Beta2_Risk Potential Beta-2 Blockade (At High Doses) This compound->Beta2_Risk Dose-Dependent Therapeutic Heart Rate Control Beta1_Blocked->Therapeutic Adverse Risk of Bronchospasm Beta2_Risk->Adverse

Comparative Risk Profile for Researchers

For researchers designing preclinical or clinical studies, understanding how this compound compares to other beta-blockers is crucial. The table below summarizes key considerations.

Beta-Blocker Type Receptor Selectivity Risk of Bronchospasm Considerations for Experimental Use
This compound Cardioselective (Beta-1) [3] [4] Lower than non-selective agents, but still present, especially at high doses [3] Preferred if a beta-blocker is absolutely necessary in a model with bronchospastic comorbidity. Risk is transient due to short half-life (~9 minutes) [3].
Non-Selective (e.g., Propranolol) Non-Selective (Beta-1 & Beta-2) High Avoid in models of asthma, COPD, or when studying pathways involving bronchial tone.

Experimental Guidance and Risk Mitigation

When your research involves this compound in subjects with or without susceptibility to bronchospasm, these protocols can help manage the risk.

  • Dose Selection and Titration: Begin with the lowest effective dose (e.g., 50 mcg/kg/min) and titrate upwards cautiously [1] [3]. Using a step-wise dosing protocol allows for careful monitoring of response at each stage.
  • Continuous Monitoring: In addition to cardiovascular parameters, closely monitor respiratory function (e.g., respiratory rate, oxygen saturation, auscultation for wheezing) [3].
  • Preparation for Adverse Events: Have emergency protocols and medications readily available, including inhaled beta-2 agonists (e.g., albuterol) which can counteract bronchospasm by selectively stimulating pulmonary beta-2 receptors [5].

References

Pharmacokinetic Data & Dosing Recommendations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic data and official dosing guidance for esmolol in the context of renal function.

Aspect Details Clinical Significance / Recommendation
This compound Metabolism Rapid hydrolysis by esterases in red blood cells [1]. Metabolism is independent of renal or hepatic function; primary elimination pathway is non-renal.
Major Metabolite (ASL-8123) Acid metabolite; renal excretion [1]. Accumulates in renal failure (elimination half-life increased to ~37 hours vs. 4 hours in normal function) [2].
Metabolite Activity Very weak beta-blocking activity (approx. 1/1500 of parent drug) [1]. Accumulation is not considered clinically significant for beta-blockade effects.
Official Dosing Guidance No adjustment recommended for any degree of renal impairment [3] [4] [5]. Applies to patients with chronic kidney disease and those undergoing hemodialysis or peritoneal dialysis.

This compound Metabolism Pathway in Renal Impairment

This diagram illustrates the metabolic fate of this compound and why its activity is largely unaffected by renal impairment.

esmolol_metabolism This compound Metabolism in Renal Impairment Esmolol_IV This compound IV RBC_Esterases Hydrolysis by RBC Esterases Esmolol_IV->RBC_Esterases Acid_Metabolite Acid Metabolite (ASL-8123) RBC_Esterases->Acid_Metabolite Renal_Excretion Renal Excretion Acid_Metabolite->Renal_Excretion Accumulation Accumulates in Renal Impairment Renal_Excretion->Accumulation Impaired Clinical_Effect Minimal Clinical Impact (Very Low Activity) Accumulation->Clinical_Effect

Research Considerations & FAQs

What is the experimental evidence for these dosing recommendations?

The key study directly investigating this involved 18 subjects (6 healthy, 6 on hemodialysis, 6 on peritoneal dialysis). It confirmed that the pharmacokinetics of this compound itself were not significantly altered by renal failure. The elimination half-life of this compound remained short (around 7-8 minutes) across all groups. The study did find a significant accumulation of the acid metabolite (ASL-8123), but concluded this contributed minimally to the drug's overall elimination or effects [2].

Are there any special handling or monitoring protocols for this compound in renal impairment studies?
  • Infusion Site: Monitor for reactions. If one occurs, use an alternative site and avoid extravasation [3].
  • Abrupt Discontinuation: Terminate infusions gradually to avoid rebound tachycardia or hypertension, especially in models of coronary artery disease [3] [5].
  • Transitioning Therapy: When switching from this compound to an alternative antiarrhythmic in experimental protocols, reduce the this compound infusion rate by 50% 30 minutes after the first dose of the new drug. After the second dose, monitor the response for one hour before discontinuing this compound [3] [4].
  • Compatibility: Note that this compound is not compatible with Sodium Bicarbonate (5%) solution and can form a precipitate with furosemide [4].
What are the key contraindications to consider in animal or human subject research?

This compound is contraindicated in models of [4]:

  • Severe sinus bradycardia
  • Heart block greater than first degree
  • Sick sinus syndrome
  • Decompensated heart failure
  • Cardiogenic shock
  • Concomitant IV administration of cardiodepressant calcium-channel antagonists (e.g., verapamil)

References

esmolol stability compatibility IV solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compatible IV Solutions & Stability Data

Esmolol hydrochloride injection is compatible and stable for at least 24 hours at controlled room temperature or under refrigeration when diluted in the following solutions to a final concentration of 10 mg/mL [1] [2]:

Compatible IV Solution Details
Dextrose (5%) Injection, USP Primary compatible solution [1] [2] [3].
Sodium Chloride (0.9%) Injection, USP Primary compatible solution [1] [2] [3].
Sodium Chloride (0.45%) Injection, USP [1] [2]
Dextrose (5%) and Sodium Chloride (0.45%) Injection, USP [1] [2]
Dextrose (5%) and Sodium Chloride (0.9%) Injection, USP [1] [2]
Lactated Ringer's Injection, USP [1] [2]
Dextrose (5%) in Lactated Ringer’s Injection [1] [2]
Dextrose (5%) in Ringer’s Injection [1] [2]
Potassium Chloride (40 mEq/liter) in Dextrose (5%) Injection, USP [1] [2]

Key Stability Conditions: Once the premixed bag is entered (e.g., for withdrawing a bolus), it should be used within 24 hours [3] [4]. For single-dose vials, use standard aseptic techniques.

Known Incompatibilities

The following solutions are not compatible with this compound and should be avoided due to stability issues or precipitation [1] [2] [3]:

  • Sodium Bicarbonate (5%) solution
  • Furosemide

Y-Site Co-Administration Guidance

Co-administering drugs via a Y-site requires careful consideration of physicochemical compatibility. A systematic review of common ICU drugs provides guidance [5]:

Drug #1 Compatibility Status with this compound Key Finding from Systematic Review
Furosemide Incompatible Confirmed incompatibility; avoid concurrent use [5].
Other Common ICU Drugs Varies Systematic review methodology established for testing combinations [5].

For combinations not listed, the systematic review by Castells Lao et al. (2020) establishes a methodology you can emulate to test for physical compatibility (no precipitation or color change) and chemical stability (no significant concentration change) in a 1:1 ratio [5].

Experimental Protocol for Testing Drug Compatibility

For your experiments, you can adapt the following protocol based on established methodologies [5] to assess the compatibility of this compound with other intravenous drugs.

Objective: To determine the physical and chemical compatibility of this compound with another intravenous drug when administered via a Y-site connection.

Materials:

  • This compound injection at standard concentration (e.g., 10 mg/mL)
  • Test drug injection at standardized concentration (refer to Table 1 in [5] for common reference concentrations)
  • Compatible IV fluid (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection)
  • Syringes, tubing, and Y-site connector
  • Visual inspection apparatus (e.g., light box for particulate matter)
  • Equipment for chemical stability analysis (e.g., HPLC)

Methodology:

  • Preparation: Prepare solutions of this compound and the test drug at their standardized concentrations.
  • Mixing: Combine the two drugs in a 1:1 ratio. Also, prepare control samples of each drug alone in the same IV fluid.
  • Physical Compatibility Assessment:
    • Visual Inspection: Immediately after mixing, and at set time points (e.g., 1, 4, 8, 24 hours), inspect the mixture against a white and black background for any signs of turbidity, precipitation, gas formation, or color change.
    • Turbidity Measurement: Use a nephelometer to quantify any changes in turbidity over time, comparing against the controls.
  • Chemical Stability Assessment:
    • Sampling: Draw samples from the mixture at the same time points used for physical inspection.
    • Analysis: Use a validated stability-indicating method (e.g., HPLC) to measure the concentration of both this compound and the test drug. A significant change (typically >10%) in concentration indicates chemical instability.
  • Documentation: Record all conditions (temperature, lighting, concentrations) and results at each time point.

The following workflow outlines the experimental process:

G start Start Compatibility Test prep Prepare Drug Solutions (this compound & Test Drug) start->prep mix Mix Drugs in 1:1 Ratio prep->mix phys_test Physical Compatibility Assessment mix->phys_test chem_test Chemical Stability Assessment mix->chem_test inspect Visual Inspection & Turbidity Measurement phys_test->inspect Proceed analyze HPLC Analysis & Concentration Measurement chem_test->analyze Proceed compat Compatible inspect->compat No Change incompat Incompatible inspect->incompat Precipitate/Color Change analyze->compat Concentration Stable analyze->incompat Significant Degradation

Frequently Asked Questions (FAQs)

Q1: What is the maximum duration for a continuous this compound infusion? While the effective maintenance dose can be used for up to 48 hours, infusions lasting longer than 48 hours have not been thoroughly evaluated in clinical studies and should be used with caution [1] [4]. Infusion durations beyond 24 hours require careful stability management, as the bag should be replaced every 24 hours once entered [3].

Q2: Does this compound require dosage adjustment in patients with renal or hepatic impairment? No. This compound is rapidly hydrolyzed by esterases in the blood and is not dependent on hepatic or renal function for clearance. Therefore, no dosage adjustment is necessary for patients with renal or hepatic impairment [6] [3].

Q3: What is the risk of precipitation if this compound is accidentally mixed with an incompatible solution? Mixing this compound with known incompatible solutions like Sodium Bicarbonate or Furosemide can cause precipitation [2] [4]. In a research or clinical setting, this can lead to micro-emboli or catheter occlusion if administered. Always flush the IV line with a compatible solution before and after administering this compound [5].

References

esmolol vs dexmedetomidine attenuation intubation response

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Esmolol vs. Dexmedetomidine

The table below summarizes the core characteristics, mechanisms, and overall findings based on the compiled research.

Feature This compound Dexmedetomidine
Drug Class Cardioselective β-1 adrenergic receptor blocker (Class II antiarrhythmic) [1] Highly selective α-2 adrenergic receptor agonist [2]
Primary Mechanism Competitive blockade of catecholamine effects; reduces heart rate (negative chronotrope) and contractility (negative inotrope) [1] Activation of central α-2 receptors; reduces sympathetic tone and catecholamine release [3] [2]
Onset of Action 60 seconds [1] Not explicitly stated in results; requires infusion over 10 minutes in studies [3] [4] [5]
Half-Life ~9 minutes [1] [6] Distribution half-life ~6 minutes; terminal half-life longer [2]
Key Efficacy Finding Effective at reducing heart rate and blood pressure rise, though may be less effective than dexmedetomidine [7] [8] [4] Superior to this compound in blunting heart rate and blood pressure increases post-intubation [7] [8] [4]
Common Adverse Effects Hypotension (asymptomatic and symptomatic), bradycardia [1] Bradycardia, hypotension (dose-dependent), transient hypertension [7] [2] [5]
Additional Benefits Ultra-short duration ideal for brief, predictable stimuli [1] [4] Sedation (rousable), anxiolysis, analgesia, reduced anesthetic requirements [3] [2] [5]

Experimental Data and Clinical Workflow

A 2025 systematic review and meta-analysis, which incorporated 19 randomized controlled trials, concluded that dexmedetomidine provides a more effective attenuation of heart rate and blood pressure at 1, 3, 5, and 10 minutes after intubation compared to this compound [8]. The following diagram illustrates a typical clinical workflow for administering these drugs in a study setting.

Start Patient Selection & Randomization A Dexmedetomidine Group (1 μg/kg in 10 mL saline) Infused over 10 min Start->A B This compound Group (1.5 mg/kg in 10 mL saline) Infused over 10 min Start->B C Control Group (10 mL saline) Infused over 10 min Start->C Proc Standard Anesthesia Induction (e.g., with Fentanyl, Propofol, Vecuronium) A->Proc B->Proc C->Proc Intub Endotracheal Intubation (within 15 seconds) Proc->Intub Measure Hemodynamic Measurement (HR, SBP, DBP, MAP) Baseline, during laryngoscopy, 1, 3, 5, 10, 15 min post-intubation Intub->Measure

Dosing and Administration in Research

The protocols from the studies highlight specific dosing regimens and key methodological considerations for researchers.

  • Typical Dosing Protocols:

    • Dexmedetomidine: A common loading dose is 1 μg/kg, diluted in normal saline to 20 mL and administered IV over 10 minutes prior to induction [4] [5]. A lower dose of 0.5 μg/kg is also effective with a better safety profile [5].
    • This compound: A common loading dose is 1.5 mg/kg, diluted in normal saline to 20 mL and administered IV over 10 minutes prior to induction [4]. For more immediate control, a bolus of 80 mg (approx. 1 mg/kg) over 30 seconds, followed by an infusion of 150 mcg/kg/min, is also described [6].
  • Key Methodological Notes:

    • Blinding: Studies were often double-blinded, with drugs prepared in identical syringes by an anesthesiologist not involved in data collection [7] [4] [5].
    • Standardization: To reduce variability, intubation was typically performed by a single experienced operator and completed within 15-20 seconds [3] [4].
    • Rescue Protocols: Studies predefined criteria and treatments for adverse events like bradycardia (atropine) and hypotension (fluids, mephentermine) [4] [5].

Safety and Comparative Analysis

  • This compound: Its primary advantage is a very short half-life (9 minutes), allowing for rapid titration and quick resolution of any adverse effects [1]. This makes it suitable for short-lived procedures.
  • Dexmedetomidine: While more effective at controlling the hemodynamic response, it has a more complex side effect profile. Its actions are biphasic and dose-dependent, which can include transient hypertension followed by hypotension and bradycardia [2]. The higher incidence of bradycardia is a consistent finding [7] [4].

References

esmolol vs metoprolol acute rate control efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

To support the data in the summary table, here is a detailed look at the key studies and their methodologies.

  • Coronary CTA Heart Rate Control ( [1]): This study directly compared the two drugs in a clinical setting.

    • Objective: To assess if intravenous (IV) esmolol is non-inferior to IV metoprolol for heart rate control during coronary Computed Tomography Angiography (CTA).
    • Methods: 412 patients with heart rates >65 bpm received either IV this compound (n=204) or IV metoprolol (n=208) via a stepwise bolus protocol. Heart rate was recorded at arrival, before, during, immediately after, and 30 minutes after the scan.
    • Outcomes: A significantly higher proportion of patients in the this compound group achieved the target heart rate (≤65 bpm). However, hypotension right after the scan was more common with this compound.
  • Acute Atrial Fibrillation Management ( [2]): A meta-analysis provided insights into the role of beta-1 selectivity.

    • Objective: To compare the safety and efficacy of IV beta-blockers against other pharmacological agents for acute atrial fibrillation/flutter.
    • Methods: Systematic review and meta-analysis of 12 randomized controlled trials (RCTs) with 1,152 participants. Beta-blockers were sub-grouped by their selectivity (non-selective, selective, super-selective).
    • Outcomes: Conventional selective beta-1 blockers (including metoprolol and this compound) as a group did not show a difference from other drugs. However, when analyzed by selectivity, highly selective agents were superior for achieving target heart rate. This suggests that this compound, with its very high β1-selectivity, may be more effective than metoprolol in this specific arrhythmia context.

Mechanisms of Action and Signaling Pathways

Beyond heart rate control, research reveals both drugs have complex effects on inflammatory pathways, which may be relevant in conditions like sepsis. The following diagram illustrates the key anti-inflammatory mechanisms identified in recent studies.

The table below summarizes the experimental evidence for these anti-inflammatory mechanisms.

Drug Experimental Model Key Findings on Mechanism
This compound Rat model of septic shock [3] Low doses (without HR reduction) decreased plasma IL-6 and improved cardiac function/vasoreactivity via reduced p-NF-κB in heart/vessels.
This compound Study on septic cardiomyopathy [4] Upregulates the α7 nAChR/STAT3 pathway, decreasing ubiquitination and increasing ChAT+CD4+ T lymphocytes to alleviate inflammation.
Metoprolol Human induced pluripotent stem cell-derived cardiomyocytes (in vitro) [5] Disrupts IL-1β-induced inflammatory response via β-arrestin2 biased agonism and modulation of NF-κB signaling.

Key Considerations for Clinical and Research Applications

When deciding between these agents or designing related research, consider these practical implications:

  • Choose this compound when: The clinical situation is unstable or requires precise, titratable control due to its ultrashort half-life. This makes it suitable for acute settings like peri-procedural rate control or critical care where hemodynamics may change rapidly [1] [6].
  • Consider Metoprolol when: The patient is stable and the goal is maintenance therapy. Its longer duration is suitable for oral transition. Be aware that its anti-inflammatory mechanism may involve β-arrestin2 biased signaling, a distinct pathway from this compound's [5].
  • Prioritize Cardioselectivity in AF/AFL: For acute atrial fibrillation, evidence suggests that highly cardioselective beta-blockers are more effective and potentially safer. This property may make this compound a preferable IV option in this specific scenario [2].
  • Explore Non-Hemodynamic Effects: The anti-inflammatory properties of both drugs represent a promising secondary area of investigation, particularly for conditions like sepsis and severe pancreatitis [6] [4] [3].

References

esmolol propranolol comparative pharmacokinetics veterinary

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics: Esmolol vs. Propranolol

The table below summarizes the core pharmacokinetic and pharmacodynamic differences between these two beta-blockers, which are fundamental to their clinical application.

Parameter This compound Propranolol
Onset of Action Very rapid (within 15-90 seconds) [1] [2] Not explicitly stated in results, but slower than this compound [3]
Time to Steady-State Within 5-10 minutes [1] [2] Not specified in results
Elimination Half-Life 9-15 minutes [1] [2] Significantly longer than this compound; recovery is slow and incomplete even after 60 minutes [3]
Primary Route of Elimination Rapid hydrolysis by red blood cell esterases [1] [4] Hepatic metabolism [5]
Duration of Action Ultrashort (less than 10-15 minutes) [1] [2] Long-acting; effects persist [3]
Bioavailability (Oral) Not available for oral administration [1] High in hyperthyroid cats (~137%); lower in euthyroid states [5]
Dosing Flexibility High; easily titrated and quickly withdrawn [1] [4] Low; effects are prolonged [3]
Beta-1 Selectivity Cardioselective [1] [4] Nonselective [6]

Mechanism of Action and Signaling Pathway

Both this compound and propranolol are beta-adrenergic receptor antagonists (beta-blockers). They work by competing with catecholamines (like norepinephrine) for binding sites on beta-receptors.

Diagram: Beta-Adrenergic Signaling Pathway and Drug Inhibition. This diagram illustrates the core pathway that both drugs inhibit. The key difference lies in their receptor selectivity: this compound primarily blocks Beta-1 receptors in the heart, while Propranolol non-selectively blocks both Beta-1 and Beta-2 receptors [1] [6].

Experimental Data and Key Findings

The comparative profiles are supported by specific experimental studies, primarily in canine models.

  • Key Experiment 1: Onset and Recovery in Canine Hearts

    • Objective: To compare the time course of the beta-blocking actions of this compound and propranolol [3].
    • Methodology: Using isolated, blood-perfused sinoatrial node and papillary muscle preparations from dogs, researchers measured the inhibition of norepinephrine-induced increases in heart rate and muscle tension after intravenous bolus injections of the drugs [3].
    • Results: this compound achieved maximal inhibition within 3-6 minutes, with a 50% recovery (RT₁/₂) occurring within 10-40 minutes, depending on the dose. In contrast, propranolol's effects peaked later (6-15 minutes) and recovered only minimally (21% in sinoatrial node and 8% in papillary muscle) even 60 minutes post-administration [3].
  • Key Experiment 2: Pharmacodynamics in Anesthetized Dogs

    • Objective: To characterize the onset and steady-state of beta-blockade with this compound [2].
    • Methodology: Anesthetized dogs received continuous infusions of this compound. The degree of beta-blockade and blood concentration of the drug were measured over time [2].
    • Results: Steady-state beta-blockade was achieved within 10 minutes of starting or changing the infusion rate. After stopping the infusion, the beta-blocking effect and blood levels declined rapidly, with a half-life of less than 15 minutes. The study also found a strong linear correlation between the blood concentration of this compound and the degree of beta-blockade [2].
  • Key Finding 3: Clinical Use in Dogs and Cats

    • A 2022 retrospective study on 28 dogs and cats confirmed the clinical utility of this compound's pharmacokinetic profile. It was used intravenously (bolus and continuous infusion) for various tachycardias and was found to be particularly well-tolerated and effective in cases of toxin ingestion (e.g., albuterol, chocolate). Its short action allows for safe titration in critical care settings [7].

Clinical Implications in Veterinary Medicine

The distinct pharmacokinetics of these drugs directly dictate their clinical use.

  • This compound is suited for acute, short-term control in a monitored setting, such as:

    • Controlling perioperative tachycardia [1].
    • Managing arrhythmias in critically ill patients where rapid withdrawal is necessary if complications like hypotension or heart failure occur [1] [7].
    • As a "test" drug to assess an animal's tolerance to beta-blockade before transitioning to a longer-acting agent like atenolol [1].
  • Propranolol is used for chronic, long-term management of conditions like:

    • Systemic hypertension and tachyarrhythmias in stable patients [1] [8].
    • Note: Its pharmacokinetics can be altered by disease. For example, hyperthyroidism in cats significantly increases its oral bioavailability and peak serum concentration, potentially necessitating a dose reduction [5].

References

esmolol central venous oxygen saturation ScvO2 sepsis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Esmolol in Sepsis

Outcome Measure Effect of this compound Magnitude of Effect Evidence Source & Details
28-day Mortality Reduction Risk Ratio (RR) 0.69 (95% CI 0.60-0.81) [1] Meta-analysis of 15 RCTs (n=1,100) [1]
Heart Rate (HR) Reduction Standardized Mean Difference (SMD) -1.15 (95% CI -1.34 to -0.96) [1] Meta-analysis of 15 RCTs [1]
Central Venous Oxygen Saturation (ScvO2) Increase SMD 0.66 (95% CI 0.44 to 0.88) [1] Meta-analysis of 15 RCTs [1]
Myocardial Injury (cTnI) Reduction SMD -0.88 (95% CI -1.13 to -0.64) [1] Meta-analysis of 15 RCTs [1]
ICU Length of Stay Reduction SMD -0.46 (95% CI -0.62 to -0.30) [1] Meta-analysis of 15 RCTs [1]
Norepinephrine (NE) Dosage No significant change SMD 0.08 (95% CI -0.13 to 0.29) [1] Meta-analysis of 15 RCTs [1]
Inflammatory Markers Modulation Significant reduction in NE, IL-6, and PCT levels [2] Single-center retrospective study (n=125) [2]

Proposed Mechanisms of Action

The beneficial effects of this compound in sepsis are linked to several interconnected pathways, as illustrated below.

G cluster_cardiovascular Cardiovascular & Metabolic Effects cluster_immune Immune & Inflammatory Modulation cluster_outcomes Clinical Outcomes This compound This compound HR_Reduction Heart Rate Reduction This compound->HR_Reduction NE_Reduction ↓ Norepinephrine (NE) Levels This compound->NE_Reduction β₁-blockade Myocardial_O2_Demand ↓ Myocardial O₂ Demand HR_Reduction->Myocardial_O2_Demand Diastolic_Filling ↑ Diastolic Filling Time HR_Reduction->Diastolic_Filling cTnI_Reduction ↓ Troponin I (Cardioprotection) Myocardial_O2_Demand->cTnI_Reduction ScvO2_Increase ↑ Central Venous O₂ Saturation (ScvO₂) Diastolic_Filling->ScvO2_Increase Survival ↑ Survival Rates ScvO2_Increase->Survival Organ_Failure_Free_Days ↑ Organ-Failure-Free Days ScvO2_Increase->Organ_Failure_Free_Days cTnI_Reduction->Survival cTnI_Reduction->Organ_Failure_Free_Days Cytokine_Modulation Modulation of Cytokines (↓ IL-6, ↓ TNF-α) NE_Reduction->Cytokine_Modulation Tcell_Regulation Bidirectional T-cell Regulation (CD4+, CD8+) NE_Reduction->Tcell_Regulation Cytokine_Modulation->Tcell_Regulation Tcell_Regulation->Survival

As the diagram shows, the improvement in ScvO2 is primarily a consequence of enhanced cardiovascular efficiency. By reducing excessive heart rate, this compound improves ventricular filling and coronary perfusion while decreasing myocardial oxygen demand, leading to more efficient oxygen extraction and utilization at the tissue level [1] [3].

The immunomodulatory effects represent a significant and more recent area of focus. A 2025 retrospective study demonstrated that this compound leads to a significant reduction in norepinephrine levels and a bidirectional regulation of T-cell counts (CD4+ and CD8+), which may counteract sepsis-induced immunosuppression [2].

Key Experimental Protocols

The following table outlines the methodologies from pivotal clinical studies, which can serve as a reference for trial design.

Study Component Typical Protocol Details
Patient Population Adults with sepsis or septic shock (per Sepsis-2 or Sepsis-3 criteria) and persistent tachycardia (HR > 95-120 bpm) despite adequate fluid resuscitation [2] [1] [4].

| This compound Administration | Initial Dose: 0.05 mg/kg/min (25 mg/h) via continuous IV infusion [4] [5]. Titration: Increased every 20-60 minutes to achieve target HR [2] [6]. Target Heart Rate: 80-100 bpm [2] [4]. Maximum Dose: 0.2-0.3 mg/kg/min (up to 240 mg/h) [2] [1]. Treatment Duration: Ranged from >24 hours to >7 days, with many studies continuing for the duration of ICU stay [2] [1]. | | Concomitant Care | All patients received standard care per Surviving Sepsis Campaign guidelines, including antibiotics, source control, fluid resuscitation, and vasopressor support to maintain MAP > 65 mmHg [1] [5]. | | Data Collection & Monitoring | Hemodynamics: HR, MAP, CVP, ScvO2 (often via central venous catheter) [1] [4]. Laboratory Tests: Lactate, cardiac troponin I (cTnI), inflammatory markers (IL-6, PCT, TNF-α) [2] [1]. Immune Function: CD4+ and CD8+ T-cell counts via flow cytometry [2]. Outcomes: Tracked 28-day mortality, ICU/hospital length of stay, and organ-failure-free days [1] [6]. |

Comparative Efficacy with Other Beta-Blockers

A 2025 network meta-analysis presented at the CHEST Annual Meeting directly compared this compound with another short-acting β1-selective blocker, landiolol [7].

Beta-Blocker 28-Day Mortality vs. Control ICU Length of Stay vs. Control Heart Rate Reduction vs. Control Serum Lactate vs. Control

| This compound | Reduced Risk aHR: 0.47 (95% CrI: 0.29-0.72) [7] | Greater Reduction MD: -1.25 days [7] | Larger Reduction MD: -18.35 bpm [7] | Slight Reduction MD: -0.38 mmol/L [7] | | Landiolol | Increased Risk aHR: 1.14 (95% CrI: 0.63-1.83) [7] | Less Reduction MD: -1.15 days [7] | Smaller Reduction MD: -7.5 bpm [7] | Slight Increase MD: 0.57 mmol/L [7] |

> Note on Landiolol: The analysis suggests landiolol may be less effective or potentially harmful in this context, though the 95% credible intervals (CrI) for mortality and lactate cross 1.0 and 0.0, respectively, indicating statistical uncertainty [7]. This highlights that beta-blockers are not interchangeable in sepsis, and their efficacy may be drug-specific.

Research Gaps and Future Directions

While evidence is promising, several questions remain for drug development:

  • Optimal Patient Selection: The 2025 study suggests patients with higher baseline immune function may benefit more, indicating a need for biomarkers to guide therapy [2].
  • Dosing and Timing: The ideal timing of initiation and dose titration strategies require refinement through larger studies [2] [6].
  • Mechanism Confirmation: The immunomodulatory effects, particularly T-cell regulation, need validation in prospective trials [2].

References

esmolol safety profile vs traditional beta blockers

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Protocols in Critical Care

The safety and efficacy of esmolol are most critically examined in the context of septic shock, where it has been directly compared to another short-acting beta-1 selective blocker, landiolol. Recent studies present nuanced findings.

  • 28-Day Mortality: A 2025 meta-analysis of randomized controlled trials found that this compound was associated with a significant reduction in the risk of 28-day mortality compared to standard care (HR = 0.47). In contrast, landiolol was associated with an increased risk (HR = 1.14) [1].
  • ICU Outcomes: The same analysis found this compound was ranked as more effective for reducing ICU mortality and ICU length of stay, while landiolol was more effective for reducing overall hospital length of stay [1].
  • Hemodynamic Control: A 2025 propensity score-matched study in a general ICU found that while landiolol was slightly more effective at reducing heart rate, this compound's use resulted in comparable vasopressor requirements and lactate levels, suggesting similar safety in maintaining tissue perfusion [2].

Key experimental details from the cited studies are summarized below.

Study Focus Methodology Summary Key Safety & Monitoring Protocols
This compound in Septic Shock (Meta-analysis, 2025) [1] Network meta-analysis of 8 RCTs (n=916) comparing this compound, landiolol, and standard care. Analysis focused on 28-day & ICU mortality, ICU length of stay, heart rate reduction, and serum lactate levels as safety indicators.
This compound vs. Landiolol in ICU (Observational, 2025) [2] Propensity score-matched study (n=438) comparing heart rate control and hemodynamics over 72 hours. Monitored heart rate, blood pressure, norepinephrine dose, lactate, ScvO2, and PCO2 gap to assess tissue perfusion and safety.
This compound for SVT (Clinical Trial, 1986) [3] Multicenter, double-blind, placebo-controlled, partial-crossover study (n=71). Therapeutic response and adverse effects like hypotension were closely monitored. The short half-life allowed for rapid resolution of side effects.

Molecular Mechanisms and Experimental Data

At a molecular level, key differences in receptor selectivity and intracellular actions influence the profiles of these drugs.

  • Receptor Selectivity: Both this compound and landiolol are beta-1 selective, but landiolol has been shown to have higher cardioselectivity (approximately 2.4-fold more beta-1 selective than this compound in one study) [4]. This theoretically offers an advantage by minimizing beta-2 mediated bronchospasm.
  • Intracellular Signaling (Pharmacochaperoning): A key experimental difference lies in their "pharmacochaperoning" action—the ability of a drug to assist in the proper folding and transport of receptors within the cell. Prolonged exposure to this compound can increase the surface expression of beta-1 adrenergic receptors, which might lead to an exaggerated response to catecholamines if the drug is stopped suddenly. Landiolol, however, lacks this appreciable pharmacochaperoning activity [4].

The diagram below illustrates the key experimental workflow used to compare the molecular and cellular effects of landiolol and this compound.

G start Start: Receptor Binding Analysis exp1 1. Competition Binding Assay • Measure displacement of [¹²⁵I]CYP radioligand • Determine Ki (inhibition constant) for β1 & β2 receptors start->exp1 exp2 2. Functional Assay • Measure inhibition of isoproterenol-stimulated adenylyl cyclase activity • Assess intrinsic activity (partial agonism) exp1->exp2 exp3 3. β-Arrestin Recruitment • Assess MAP kinase signaling via β-arrestin pathway • Identify biased signaling exp2->exp3 exp4 4. Pharmacochaperoning Assay • Prolonged incubation of cells with antagonists • Measure surface receptor levels via flow cytometry post-incubation exp3->exp4

> Mechanistic Comparison Workflow This diagram outlines the key laboratory experiments used to compare beta-blockers like this compound and landiolol at a molecular level, based on the methodology from Nasrollahi-Shirazi et al. [4]. The process evaluates receptor binding, functional inhibition, and intracellular effects that differentiate drug profiles.

Key Takeaways for Research and Development

  • Leverage this compound's Half-Life: Its ultra-short action is a definitive safety feature for acute, unstable patients, as adverse effects are short-lived [3] [5].
  • Context is Crucial for Newer Agents: While landiolol offers higher cardioselectivity and a potentially preferable pharmacochaperoning profile [4], recent clinical data suggests this does not automatically translate to superior survival outcomes in all conditions like septic shock [1].
  • Patient Phenotyping is Essential: The conflicting trial results in sepsis highlight that beta-blockers are not a universal solution. Successful application likely depends on identifying the right patient sub-phenotype (e.g., those with hyperkinetic hearts) using tools like echocardiography [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

295.17835828 Da

Monoisotopic Mass

295.17835828 Da

Heavy Atom Count

21

LogP

1.7
1.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MDY902UXSR

Related CAS

81161-17-3 (Hydrochloride)

Drug Indication

For the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances where short term control of ventricular rate with a short-acting agent is desirable. Also used in noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention.
Esmolol, or esmolol hydrochloride, is an intravenous cardioselective β-1 adrenergic antagonist. Esmolol is used in various settings, including urgent care, perioperative care, and postoperative care. In the contemporary era, esmolol has the following indications.

Livertox Summary

Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiarrhythmics
Beta-Adrenergic Receptor Antagonists

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB09 - Esmolol

Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

81147-92-4
103598-03-4

Absorption Distribution and Excretion

Rapidly absorbed, steady-state blood levels for dosages from 50-300 µg/kg/min (0.05-0.3 mg/kg/mm) are obtained within five minutes.
Consistent with the high rate of blood-based metabolism of esmolol hydrochloride, less than 2% of the drug is excreted unchanged in the urine. The acid metabolite has an elimination half-life of about 3.7 hours and is excreted in the urine with a clearance approximately equivalent to the glomerular filtration rate. Excretion of the acid metabolite is significantly decreased in patients with renal disease, with the elimination half-life increased to about ten-fold that of normals, and plasma levels considerably elevated.
20 L/kg/hr [Men]

Metabolism Metabolites

Esmolol undergoes rapid hydrolysis of ester linkage which is catalyzed by esterases found in the cytosol of red blood cells (RBCs). The plasma cholinersterases or RBC membrane acetylcholinesterases are not involved in this metabolic reaction. Metabolism of the drug occurs mainly in RBCs to form a free acid metabolite (with 1/1500 the activity of esmolol) and methanol.

Wikipedia

Esmolol

Biological Half Life

Rapid distribution half-life of about 2 minutes and an elimination half-life of about 9 minutes. The acid metabolite has an elimination half-life of about 3.7 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Dimopoulos G, Theodorakopoulou M, Armaganidis A, Tzepi IM, Lignos M, Giamarellos-Bourboulis EJ, Tsaganos T. Esmolol: immunomodulator in pyelonephritis by Pseudomonas aeruginosa. J Surg Res. 2015 Sep;198(1):175-84. doi: 10.1016/j.jss.2015.05.026. Epub 2015 May 21. PubMed PMID: 26073350.
2: Morelli A, Ertmer C, Westphal M, Rehberg S, Kampmeier T, Ligges S, Orecchioni A, D'Egidio A, D'Ippoliti F, Raffone C, Venditti M, Guarracino F, Girardis M, Tritapepe L, Pietropaoli P, Mebazaa A, Singer M. Effect of heart rate control with esmolol on hemodynamic and clinical outcomes in patients with septic shock: a randomized clinical trial. JAMA. 2013 Oct 23;310(16):1683-91. doi: 10.1001/jama.2013.278477. PubMed PMID: 24108526.
3: Ono H, Ohtani N, Matoba A, Kido K, Yasui Y, Masaki E. Efficacy of intrathecal esmolol on heat-evoked responses in a postoperative pain model. Am J Ther. 2015 Mar-Apr;22(2):111-6. doi: 10.1097/MJT.0b013e318274e0a1. PubMed PMID: 23411610.
4: Asouhidou I, Trikoupi A. Esmolol reduces anesthetic requirements thereby facilitating early extubation; a prospective controlled study in patients undergoing intracranial surgery. BMC Anesthesiol. 2015 Nov 28;15:172. doi: 10.1186/s12871-015-0154-1. PubMed PMID: 26615516; PubMed Central PMCID: PMC4663038.
5: Tao Y, Jingyi W, Xiaogan J, Weihua L, Xiaoju J. [Effect of esmolol on fluid responsiveness and hemodynamic parameters in patients with septic shock]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Nov;27(11):885-9. Chinese. PubMed PMID: 27132454.
6: Dahle GO, Salminen PR, Moen CA, Eliassen F, Jonassen AK, Haaverstad R, Matre K, Grong K. Esmolol added in repeated, cold, oxygenated blood cardioplegia improves myocardial function after cardiopulmonary bypass. J Cardiothorac Vasc Anesth. 2015;29(3):684-93. doi: 10.1053/j.jvca.2014.09.017. Epub 2015 Jan 6. PubMed PMID: 25575405.
7: Driver BE, Debaty G, Plummer DW, Smith SW. Use of esmolol after failure of standard cardiopulmonary resuscitation to treat patients with refractory ventricular fibrillation. Resuscitation. 2014 Oct;85(10):1337-41. doi: 10.1016/j.resuscitation.2014.06.032. Epub 2014 Jul 14. PubMed PMID: 25033747.
8: Wang Z, Wu Q, Nie X, Guo J, Yang C. Combination therapy with milrinone and esmolol for heart protection in patients with severe sepsis: a prospective, randomized trial. Clin Drug Investig. 2015 Nov;35(11):707-16. doi: 10.1007/s40261-015-0325-3. PubMed PMID: 26387030.
9: Maurovich-Horvat P, Károlyi M, Horváth T, Szilveszter B, Bartykowszki A, Jermendy ÁL, Panajotu A, Celeng C, Suhai FI, Major GP, Csobay-Novák C, Hüttl K, Merkely B. Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial. J Cardiovasc Comput Tomogr. 2015 Mar-Apr;9(2):139-45. doi: 10.1016/j.jcct.2015.02.001. Epub 2015 Feb 14. PubMed PMID: 25819196.
10: Xinqiang L, Weiping H, Miaoyun W, Wenxin Z, Wenqiang J, Shenglong C, Juhao Z, Hongki Z. [Esmolol improves clinical outcome and tissue oxygen metabolism in patients with septic shock through controlling heart rate]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Sep;27(9):759-63. Chinese. PubMed PMID: 26955704.
11: Zhang L, Nie Y, Zheng Y, Ke L, Tong Z, Li W, Li J. Esmolol attenuates lung injury and inflammation in severe acute pancreatitis rats. Pancreatology. 2016 Sep-Oct;16(5):726-32. doi: 10.1016/j.pan.2016.05.395. Epub 2016 May 30. PubMed PMID: 27269252.
12: Harless M, Depp C, Collins S, Hewer I. Role of Esmolol in Perioperative Analgesia and Anesthesia: A Literature Review. AANA J. 2015 Jun;83(3):167-77. Review. PubMed PMID: 26137757.
13: McKee JS, Rabinow BE, Daller JR, Brooks BD, Baumgartner B, Rohatgi P. An enantiomerically pure formulation of esmolol attenuates hypotension and preserves heart rate control in dogs. Anesthesiology. 2014 Dec;121(6):1184-93. doi: 10.1097/ALN.0000000000000408. PubMed PMID: 25105423.
14: Wang Z, Wu Q, Nie X, Guo J, Yang C. Infusion of esmolol attenuates lipopolysaccharide-induced myocardial dysfunction. J Surg Res. 2016 Jan;200(1):283-9. doi: 10.1016/j.jss.2015.07.015. Epub 2015 Jul 14. PubMed PMID: 26316443.
15: Zoerner F, Lennmyr F, Wiklund L, Martijn C, Semenas E. Milrinone and esmolol decrease cardiac damage after resuscitation from prolonged cardiac arrest. Acta Anaesthesiol Scand. 2015 Apr;59(4):465-74. doi: 10.1111/aas.12480. Epub 2015 Feb 27. PubMed PMID: 25790148.
16: Bebawy JF, Houston CC, Kosky JL, Badri AM, Hemmer LB, Moreland NC, Carabini LM, Koht A, Gupta DK. Nicardipine is superior to esmolol for the management of postcraniotomy emergence hypertension: a randomized open-label study. Anesth Analg. 2015 Jan;120(1):186-92. doi: 10.1213/ANE.0000000000000473. PubMed PMID: 25296247.
17: Aguiar Rosa S, Ramos R, Marques H, Santos R, Leal C, Casado H, Saraiva M, Figueiredo L, Cruz Ferreira R. Bailout intravenous esmolol for heart rate control in cardiac computed tomography angiography. Rev Port Cardiol. 2016 Dec;35(12):673-678. doi: 10.1016/j.repc.2016.07.004. Epub 2016 Nov 17. English, Portuguese. PubMed PMID: 27865676.
18: Du W, Wang XT, Long Y, Liu DW. Efficacy and Safety of Esmolol in Treatment of Patients with Septic Shock. Chin Med J (Engl). 2016 Jul 20;129(14):1658-65. doi: 10.4103/0366-6999.185856. PubMed PMID: 27411452; PubMed Central PMCID: PMC4960954.
19: Ergil J, Kavak Akelma F, Özkan D, Bumin Aydin G, Gürel A, Akinci M. Effects of pretreatment with esmolol and lidocaine on injection pain and rocuronium-induced withdrawal response. Turk J Med Sci. 2015;45(4):959-63. PubMed PMID: 26422874.
20: Shang X, Wang K, Xu J, Gong S, Ye Y, Chen K, Lian F, Chen W, Yu R. The Effect of Esmolol on Tissue Perfusion and Clinical Prognosis of Patients with Severe Sepsis: A Prospective Cohort Study. Biomed Res Int. 2016;2016:1038034. doi: 10.1155/2016/1038034. Epub 2016 Aug 29. PubMed PMID: 27652257; PubMed Central PMCID: PMC5019858.

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